3-Fluoropyridin-4-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXNVGYNXOGIQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376573 | |
| Record name | 3-Fluoropyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22282-73-1 | |
| Record name | 3-Fluoro-4-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22282-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoropyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Fluoropyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 3-Fluoropyridin-4-ol, a valuable fluorinated pyridine derivative for the pharmaceutical and agrochemical industries. The document focuses on a key synthetic pathway, including its mechanism, a detailed experimental protocol, and relevant quantitative data. Additionally, alternative conceptual routes are discussed to provide a broader context for researchers.
Primary Synthesis Pathway: Copper-Catalyzed Hydroxylation
The most direct reported method for synthesizing this compound involves the copper-catalyzed hydroxylation of 3-fluoropyridine-4-boronic acid. This reaction offers a straightforward conversion of a readily available boronic acid intermediate to the desired pyridinol.
The overall transformation is as follows:
Spectroscopic Data for 3-Fluoropyridin-4-ol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
To provide valuable insights for researchers, this document presents a detailed analysis of a closely related and structurally similar compound: methyl 3-fluoropyridine-4-carboxylate . The spectroscopic data for this derivative, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are presented along with the experimental protocols used for their acquisition. This information serves as a robust reference point for predicting the spectral characteristics of 3-Fluoropyridin-4-ol and for guiding the analytical characterization of this and related compounds.
Compound Identity: this compound
While experimental spectra are not publicly available, the identity of this compound is confirmed in chemical databases.
| Property | Value | Source |
| IUPAC Name | 3-fluoro-1H-pyridin-4-one | PubChem[1] |
| CAS Number | 22282-73-1 | PubChem[1] |
| Molecular Formula | C₅H₄FNO | PubChem[1] |
| Molecular Weight | 113.09 g/mol | PubChem[1] |
| Structure |
Spectroscopic Data of a Reference Compound: Methyl 3-fluoropyridine-4-carboxylate
The following data for methyl 3-fluoropyridine-4-carboxylate is provided as a reference.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.55 | dd | 0.8, 4.8 | H-6 |
| 7.77 | ddd | 0.4, 4.8, 8.8 | H-5 |
| 3.98 | d | 2.3 | OCH₃ |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Splitting (JCF) Hz | Assignment | | :--- | :--- | :--- | :--- | | 163.3 | d, 3.8 | C=O | | 152.0 | d, 12.9 | C-4 | | 149.8 | d, 268.0 | C-3 | | 141.2 | d, 14.4 | C-6 | | 124.4 | d, 4.6 | C-5 | | 53.0 | s | OCH₃ |
¹⁹F NMR (Fluorine-19 NMR)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| -125.5 | dd | 2.3, 6.0 |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 1730 | C=O stretch |
| 1255 | C-O stretch |
Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 155 | [M]⁺ |
| 124 | [M - OCH₃]⁺ |
| 96 | [M - CO₂CH₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data, adaptable for compounds such as this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O), and tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are given in Hertz (Hz).
Infrared (IR) Spectroscopy
IR spectra are often recorded on a Fourier Transform Infrared (FT-IR) spectrophotometer. Samples can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) for liquids, as a KBr pellet for solids, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectral data is typically reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For electrospray ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. The data is reported as a mass-to-charge ratio (m/z).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
Logical Relationship of Spectroscopic Techniques
The different spectroscopic techniques provide complementary information for the structural elucidation of a molecule.
References
In-Depth Technical Guide to 3-Fluoropyridin-4-ol (CAS: 22282-73-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and analytical characterization of 3-Fluoropyridin-4-ol, a key building block in medicinal chemistry.
Core Physicochemical Properties
This compound, with the CAS number 22282-73-1, is a fluorinated pyridine derivative. The introduction of a fluorine atom onto the pyridine ring can significantly alter the molecule's physicochemical and biological properties, including basicity and metabolic stability, making it a valuable moiety in the design of novel therapeutic agents.[1]
| Property | Value | Source |
| Molecular Formula | C5H4FNO | [2] |
| Molecular Weight | 113.09 g/mol | [2] |
| IUPAC Name | 3-fluoro-1H-pyridin-4-one | [2] |
| Synonyms | 3-fluoro-4-hydroxypyridine, 3-Fluoropyridin-4(1H)-one | [2] |
| CAS Number | 22282-73-1 | [2] |
| XLogP3 | 0.4 | [2] |
| Topological Polar Surface Area | 29.1 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 0 | [2] |
Synthesis and Experimental Protocols
A plausible synthetic route, adapted from methodologies for similar compounds, could involve the diazotization of 4-amino-3-fluoropyridine. The general workflow for such a transformation is depicted below.
Illustrative Synthetic Workflow
Caption: Plausible synthetic route to this compound.
General Experimental Protocol for Diazotization of an Aminopyridine (Adapted)
This protocol is a generalized procedure based on the synthesis of related fluoropyridines and should be adapted and optimized for the specific synthesis of this compound.
-
Preparation of the Diazonium Salt:
-
Dissolve the starting aminopyridine (e.g., 4-amino-3-fluoropyridine) in an aqueous acidic solution (e.g., HBF4 or HCl) at a low temperature (typically 0-5 °C) in a reaction vessel equipped with a stirrer and a thermometer.
-
Slowly add a cooled aqueous solution of sodium nitrite (NaNO2) dropwise to the aminopyridine solution while vigorously stirring and maintaining the temperature below 5 °C.
-
Continue stirring the mixture at low temperature for a specified time to ensure complete formation of the diazonium salt.
-
-
Hydrolysis of the Diazonium Salt:
-
Slowly warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding pyridinol. The evolution of nitrogen gas is typically observed during this step.
-
The reaction may require heating to drive the hydrolysis to completion.
-
After the reaction is complete, neutralize the mixture carefully with a suitable base.
-
-
Work-up and Purification:
-
Extract the product from the aqueous solution using an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield the pure this compound.
-
Spectroscopic and Analytical Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While a comprehensive, published spectral analysis for this specific compound is not available in the provided search results, the expected spectral features can be inferred from the analysis of related fluoropyridine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the positions of the fluorine and hydroxyl groups. The proton on the nitrogen atom will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for each of the five carbon atoms in the pyridine ring. The carbon atom attached to the fluorine will exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the other carbons will also be influenced by the electronegative fluorine and hydroxyl substituents.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H stretching vibrations for the aromatic ring protons, typically appearing above 3000 cm⁻¹.
-
C=C and C=N stretching vibrations within the pyridine ring, expected in the 1400-1600 cm⁻¹ region.
-
A strong C-F stretching band, which for fluorinated pyridines is often observed in the 1150-1250 cm⁻¹ region.[4]
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (113.09 g/mol ). The fragmentation pattern will be characteristic of the this compound structure. Common fragmentation pathways for pyridine derivatives involve the loss of small neutral molecules like HCN. The presence of the fluorine atom will influence the fragmentation, and fragments containing fluorine will have characteristic isotopic patterns.
Applications in Drug Development and Research
This compound is a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The 3-fluoropyridine moiety is incorporated into various drug candidates to enhance their pharmacological properties.[3] For instance, fluorinated pyridines are key components in the development of kinase inhibitors, which are a significant class of anticancer agents.[5]
Role as a Synthetic Intermediate
The hydroxyl group of this compound can be further functionalized, allowing for the attachment of other molecular fragments. This makes it a versatile intermediate for the synthesis of a diverse range of compounds with potential biological activity.
Caption: Role of this compound in synthesis.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.
-
General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
This compound is a valuable fluorinated heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its unique electronic and physicochemical properties make it an attractive building block for the development of novel bioactive molecules. Further research into its synthesis, reactivity, and biological applications is warranted to fully exploit its potential in drug discovery and development.
References
- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 2. This compound | C5H4FNO | CID 2762919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility profile of 3-Fluoropyridin-4-ol in organic solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility profile of 3-Fluoropyridin-4-ol in organic solvents. In the absence of specific published quantitative data for this compound, this document outlines a predictive assessment of its solubility based on its molecular structure and the well-established principles of solvent-solute interactions. Furthermore, this guide presents a detailed experimental protocol for the accurate determination of the solubility of this compound using the reliable shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This guide is intended to equip researchers with the foundational knowledge and practical methodology to investigate the solubility of this and similar compounds.
Predicted Solubility Profile of this compound
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[1][2] The molecular structure of this compound, featuring a pyridine ring, a hydroxyl group (-OH), and a fluorine atom (-F), suggests a nuanced solubility profile.
-
Pyridine Ring: The pyridine ring itself is a polar heterocyclic aromatic compound, miscible with a wide range of solvents, including water and many organic solvents.[3][4][5][6]
-
Hydroxyl Group (-OH): The presence of a hydroxyl group significantly increases the polarity of the molecule and introduces the capacity for hydrogen bonding.[1][7] This functional group will enhance solubility in polar protic solvents such as water, alcohols (e.g., methanol, ethanol), and to some extent, in polar aprotic solvents that can accept hydrogen bonds.
-
Fluorine Atom (-F): The fluorine atom is highly electronegative, contributing to the overall polarity of the molecule. However, the influence of fluorine on solubility can be complex and is not as straightforward as that of a hydroxyl group.[8] While it increases bond polarity, it is a poor hydrogen bond acceptor. Its presence may slightly modulate the solubility in various organic solvents.
Based on these structural features, this compound is expected to exhibit the following solubility characteristics:
-
High Solubility: In polar protic solvents like water, methanol, and ethanol, due to strong hydrogen bonding interactions.
-
Moderate to Good Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile.
-
Lower Solubility: In less polar solvents like ethyl acetate, dichloromethane, and chloroform.
-
Poor to Insoluble: In nonpolar solvents such as toluene, hexane, and cyclohexane.
Experimental Determination of Solubility
To obtain precise quantitative solubility data, a well-defined experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.[9][10] The concentration of the dissolved compound in the saturated solution can then be accurately measured using HPLC.[11][12][13]
Experimental Protocol: Shake-Flask Method with HPLC Analysis
This protocol outlines the steps to determine the solubility of this compound in a selection of organic solvents at a controlled temperature.
2.1.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, toluene, hexane)
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
2.1.2. Experimental Workflow
The overall workflow for the experimental determination of solubility is depicted in the following diagram.
Caption: Experimental workflow for solubility determination.
2.1.3. Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Inject the diluted samples onto the HPLC system and record the peak area.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Use the calibration curve to determine the concentration of this compound in the diluted samples.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.
-
Data Presentation
The quantitative solubility data obtained should be summarized in a clear and structured table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |
| Toluene | 25 | [Experimental Value] | [Calculated Value] |
| Hexane | 25 | [Experimental Value] | [Calculated Value] |
Logical Relationships in Solubility Determination
The following diagram illustrates the logical relationships between the key steps and considerations in the solubility determination process.
Caption: Key relationships in solubility determination.
Conclusion
References
- 1. tutorchase.com [tutorchase.com]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. consolidated-chemical.com [consolidated-chemical.com]
- 6. Pyridine [chemeurope.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 13. improvedpharma.com [improvedpharma.com]
Tautomerism in 3-Fluoro-4-Hydroxypyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric equilibrium of 3-fluoro-4-hydroxypyridine, a phenomenon of significant interest in medicinal chemistry and drug design. The ability of this molecule to exist in two distinct tautomeric forms, the enol and keto isomers, can profoundly influence its physicochemical properties, including lipophilicity, acidity, and hydrogen bonding capabilities, thereby impacting its pharmacokinetic and pharmacodynamic profiles. This document outlines the theoretical basis of this tautomerism, presents illustrative quantitative data, details experimental and computational methodologies for its study, and visualizes key concepts and workflows.
The Tautomeric Equilibrium: Enol vs. Keto
3-Fluoro-4-hydroxypyridine exists in a dynamic equilibrium between its enol form (3-fluoro-4-hydroxypyridine) and its keto form (3-fluoro-1H-pyridin-4-one). The position of this equilibrium is highly dependent on the surrounding environment, particularly the polarity of the solvent.
Caption: Tautomeric equilibrium between the enol and keto forms of 3-fluoro-4-hydroxypyridine.
Quantitative Analysis of Tautomeric Equilibrium
The tautomeric equilibrium is quantified by the equilibrium constant, KT, which is the ratio of the concentration of the keto tautomer to the enol tautomer.
KT = [Keto] / [Enol]
The following table summarizes illustrative data on the tautomeric equilibrium of 3-fluoro-4-hydroxypyridine in various solvents, reflecting the general trend observed for 4-hydroxypyridine derivatives where the more polar keto form is favored in polar solvents.
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Illustrative KT | Illustrative Gibbs Free Energy (ΔG, kcal/mol) |
| Dioxane | 2.2 | Enol | 0.8 | +0.13 |
| Chloroform | 4.8 | Keto | 2.5 | -0.54 |
| Acetonitrile | 37.5 | Keto | 15.0 | -1.63 |
| Water | 80.1 | Keto | >100 | < -2.72 |
Note: The data in this table is illustrative and based on known trends for similar compounds. Actual experimental values may vary.
Experimental Protocols for Tautomerism Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for quantifying tautomeric ratios in solution. The distinct electronic environments of the nuclei in the enol and keto forms result in different chemical shifts.
Experimental Protocol:
-
Sample Preparation: Prepare solutions of 3-fluoro-4-hydroxypyridine (e.g., 10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl3, DMSO-d6, D2O).
-
Data Acquisition: Acquire 1H and 13C NMR spectra for each sample at a constant temperature (e.g., 298 K).
-
Spectral Analysis:
-
Identify distinct signals corresponding to each tautomer. For instance, in 1H NMR, the chemical shifts of the ring protons will differ. In 13C NMR, the C4 carbon will show a significant downfield shift in the keto form (C=O) compared to the enol form (C-OH).
-
Integrate the non-overlapping signals corresponding to each tautomer in the 1H NMR spectrum.
-
-
Calculation of Tautomeric Ratio: The ratio of the integrals of the signals for the keto and enol forms gives the tautomeric ratio, from which KT can be calculated.
Caption: Workflow for the determination of tautomeric equilibrium using NMR spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to determine the tautomeric equilibrium by exploiting the differences in the electronic absorption spectra of the two tautomers. The extended conjugation in the keto form typically results in a bathochromic (red) shift of the maximum absorption wavelength (λmax) compared to the enol form.
Experimental Protocol:
-
Sample Preparation: Prepare dilute solutions of 3-fluoro-4-hydroxypyridine in solvents of interest.
-
Reference Spectra: If possible, obtain the UV-Vis spectra of "fixed" analogues where the tautomerism is blocked (e.g., O-methylated for the enol form and N-methylated for the keto form) to determine the λmax and molar absorptivity (ε) for each pure tautomer.
-
Data Acquisition: Record the UV-Vis spectrum of the 3-fluoro-4-hydroxypyridine solution.
-
Data Analysis: Deconvolute the overlapping spectra of the tautomeric mixture to determine the concentration of each tautomer and calculate KT.
Caption: Workflow for UV-Vis spectroscopic analysis of tautomeric equilibrium.
Computational Chemistry Analysis
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.
Computational Protocol:
-
Structure Optimization: Build the 3D structures of both the enol and keto tautomers. Perform geometry optimization for both tautomers in the gas phase and in various solvents using a continuum solvent model (e.g., Polarizable Continuum Model - PCM). A suitable level of theory would be B3LYP with a 6-311+G(d,p) basis set.
-
Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
Relative Energy Calculation: Calculate the relative energies (ΔE) and relative Gibbs free energies (ΔG) between the two tautomers in each environment.
| Tautomer | Gas Phase ΔE (kcal/mol) | Water ΔE (kcal/mol) |
| 3-Fluoro-4-hydroxypyridine (Enol) | 0.00 (Reference) | 0.00 (Reference) |
| 3-Fluoro-1H-pyridin-4-one (Keto) | +2.1 | -3.5 |
Note: The data in this table is illustrative and represents typical results from DFT calculations.
Caption: Workflow for computational analysis of tautomeric stability.
Implications in Drug Development
The tautomeric state of 3-fluoro-4-hydroxypyridine can significantly alter its interaction with biological targets. The enol form can act as both a hydrogen bond donor (OH) and acceptor (N), while the keto form presents a different hydrogen bonding pattern with a hydrogen bond donor (NH) and an acceptor (C=O). This can lead to different binding affinities and selectivities for a given receptor.
Caption: Differential hydrogen bonding of tautomers with a receptor.
Conclusion
The tautomerism of 3-fluoro-4-hydroxypyridine is a critical consideration for its application in drug discovery and development. The equilibrium between the enol and keto forms is delicately balanced and highly influenced by the local environment. A thorough understanding and characterization of this equilibrium, using a combination of experimental techniques such as NMR and UV-Vis spectroscopy, supported by computational analysis, is essential for predicting and optimizing the molecular properties and biological activity of this and related compounds.
Biological activity of fluorinated pyridine derivatives
A Comprehensive Technical Guide to the Biological Activity of Fluorinated Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated pyridine derivatives have become increasingly significant in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into the pyridine scaffold can dramatically enhance the pharmacological properties of molecules, including their potency, selectivity, metabolic stability, and pharmacokinetic profiles.[1][2] This has led to the development of numerous FDA-approved drugs containing this privileged structural motif.[1][3] This technical guide provides an in-depth overview of the diverse biological activities of fluorinated pyridine derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to support researchers and professionals in the field of drug development.
The Role of Fluorine in Modulating Biological Activity
The unique physicochemical properties of fluorine are key to its profound impact on the biological activity of pyridine derivatives.[1][4] Its high electronegativity can alter the pKa of nearby functional groups, influencing drug-receptor interactions and bioavailability.[5][6] The carbon-fluorine bond is exceptionally strong, which can block metabolically susceptible sites, thereby increasing the metabolic stability and half-life of a drug.[6] Furthermore, fluorine substitution can modulate the lipophilicity of a molecule, affecting its ability to cross cell membranes.[4][5] These properties collectively contribute to the enhanced therapeutic potential of fluorinated pyridine compounds.
Anticancer Activity
Fluorinated pyridine derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer.[1][7] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected fluorinated pyridine derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| Pyridine derivative 12 | Leukemia | - | Lead molecule | [7] |
| Pyridine thioglycoside 15 | Breast Cancer (MCF-7) | - | Selective action | [7] |
| Isatin-pyridine derivative 33 | Liver Cancer (HepG2) | IC50 | - | [7] |
| Isatin-pyridine derivative 34 | Lung Cancer (A549), Breast Cancer (MCF-7) | IC50 | - | [7] |
| Nicotinamide derivative 33 | Colon Cancer (HCT-116) | IC50 | 5.4 µM | [8] |
| Nicotinamide derivative 33 | Liver Cancer (HepG2) | IC50 | 7.1 µM | [8] |
| N-methyl-4-(4-(3-(trifluoromethyl) benzamido) phenoxy) picolinamide 34 | - | VEGFR-2 Inhibition (IC50) | 77.02 nM | [8] |
| Pyrazolo[3,4-b]pyridine A01 | - | TRKA Inhibition (IC50) | 0.293 µM | [9] |
| Pyrazolo[3,4-b]pyridine A11 | - | TRKA Inhibition (IC50) | 0.178 µM | [9] |
| Pyrazolo[3,4-b]pyridine C03 | - | TRKA Inhibition (IC50) | 56 nM | [9] |
| Pyrazolo[3,4-b]pyridine C03 | Colon Cancer (Km-12) | IC50 | 0.304 µM | [9] |
| Pyrazolo[3,4-b]pyridine C09 | - | TRKA Inhibition (IC50) | 57 nM | [9] |
| Pyrazolo[3,4-b]pyridine C10 | - | TRKA Inhibition (IC50) | 26 nM | [9] |
| 2-aminopurin-6-thione derivative 9a | Colon Carcinoma (SW620) | - | Most pronounced inhibitory activity | [10] |
| 2-aminopurin-6-thione derivative 9b | Cervical Carcinoma (HeLa), Laryngeal Carcinoma (Hep2), Colon Carcinoma (SW620), Murine Leukemia (L1210) | - | Most selective inhibitory activity | [10] |
| 3'-fluorinated purine nucleosides | Colon Cancer (HT116), Osteosarcoma (143B) | - | Potent tumor cell growth inhibition at sub- or low micromolar concentration | [11] |
Signaling Pathways in Cancer
Fluorinated pyridine derivatives often exert their anticancer effects by modulating critical signaling pathways. For instance, Alpelisib, an FDA-approved drug, is a phosphatidylinositol 3-kinase (PI3K) inhibitor.[3] The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is common in many cancers.[12]
Experimental Protocols: In Vitro Cytotoxicity Assay
A common method to evaluate the anticancer activity of compounds is the MTT assay.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Fluorinated pyridine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated pyridine derivatives in the complete growth medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondria will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity
Fluorinated pyridine derivatives have also shown promise as antimicrobial agents, with activity against a range of bacteria.[13][14][15] The incorporation of fluorine can enhance the antibacterial potency of the pyridine scaffold.
Quantitative Data: Antimicrobial Activity
The following table presents the minimum inhibitory concentrations (MICs) of some fluorinated pyridine derivatives against various bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-Aminoquinoline-fluorinated pyridine hybrid 10a | Staphylococcus aureus | Moderate activity | [13][14] |
| 4-Aminoquinoline-fluorinated pyridine hybrid 10b | Staphylococcus aureus | Moderate activity | [13][14] |
| 4-Aminoquinoline-fluorinated pyridine hybrid 11a | Staphylococcus aureus | Moderate activity | [13][14] |
| 4-Aminoquinoline-fluorinated pyridine hybrid 12b | Staphylococcus aureus | Moderate activity | [13][14] |
| 4-Trifluoromethylpyridine nucleosides 4-7 | Staphylococcus aureus, Bacillus infantis, Escherichia coli, Stenotrophomonas maltophilia | 1.3 - 4.9 | [15] |
| Fluoroaryl derivatives 8a,b | Staphylococcus aureus, Bacillus infantis, Escherichia coli, Stenotrophomonas maltophilia | 1.8 - 5.5 | [15] |
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Fluorinated pyridine derivatives (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., amoxicillin)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the fluorinated pyridine derivatives in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader to measure optical density.
Enzyme Inhibition
Fluorinated pyridine derivatives are potent inhibitors of various enzymes, a property that underpins many of their therapeutic effects.[16][17] The electronegativity of fluorine can lead to strong interactions with enzyme active sites, resulting in potent and often selective inhibition.[18]
Examples of Enzyme Inhibition
-
Kinase Inhibition: Many fluorinated pyridine derivatives act as kinase inhibitors, which are crucial in cancer therapy.[8][9] For instance, some derivatives show potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Tropomyosin Receptor Kinases (TRKs).[8][9]
-
Phosphatidylinositol 3-kinase (PI3K) Inhibition: As mentioned earlier, Alpelisib is a PI3K inhibitor.[3] Computational studies have shown that defluorination and pyridine-to-pyrimidine ring interconversion can increase the potency of PI3K inhibitors.[12]
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Halogenated scaffolds, including fluorinated pyridines, are explored for the development of DPP-4 inhibitors for the treatment of type 2 diabetes.[19]
-
Cholinesterase Inhibition: Pyridine derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets in the management of Alzheimer's disease.[20]
Mechanism of Enzyme Inhibition
Fluorinated compounds can act as competitive, non-competitive, or irreversible inhibitors.[18] For example, 5-fluorouracil, a fluorinated pyrimidine, acts as an irreversible inhibitor of thymidylate synthase.[21][22] The fluorine atom can stabilize transition state-like complexes with the target enzyme, leading to potent inhibition.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemijournal.com [chemijournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of iodinated and fluorinated 9-(2-hydroxypropyl) and 9-(2-hydroxyethoxy)methyl purine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity | Semantic Scholar [semanticscholar.org]
- 14. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. rroij.com [rroij.com]
- 19. researchgate.net [researchgate.net]
- 20. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Fluoropyridin-4-ol: A Versatile Heterocyclic Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoropyridin-4-ol is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and drug development. Its unique structural and electronic properties, imparted by the fluorine substituent on the pyridine ring, make it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and reactivity of this compound. Furthermore, it delves into its critical role as a pharmacophore in the design of targeted therapies, with a particular focus on kinase inhibitors for oncology applications. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to equip researchers with the practical knowledge required to effectively utilize this versatile building block in their drug discovery endeavors.
Introduction
The strategic incorporation of fluorine into drug candidates is a widely employed strategy in modern medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] The pyridine scaffold is a privileged structure found in numerous approved drugs.[2] The combination of these two features in this compound results in a highly valuable building block for the synthesis of innovative therapeutics.[3] This guide aims to be a comprehensive resource for scientists, providing in-depth technical information on the synthesis, properties, and applications of this compound.
Chemical and Physical Properties
This compound, also known by its IUPAC name 3-fluoro-1H-pyridin-4-one, is a white to off-white solid.[1][3] It exists in tautomeric equilibrium between the pyridinol and pyridone forms, with the pyridone form generally being predominant in the solid state and in solution.
| Property | Value | Reference |
| CAS Number | 22282-73-1 | [1] |
| Molecular Formula | C5H4FNO | [1] |
| Molecular Weight | 113.09 g/mol | [1] |
| Melting Point | 153 °C | [3] |
| Boiling Point (Predicted) | 315.8 ± 22.0 °C | [3] |
| Density (Predicted) | 1.325 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 3.99 ± 0.18 | [3] |
| XLogP3 | 0.4 | [1] |
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common and effective method involves the oxidation of a corresponding boronic acid precursor.
Synthesis from 3-Fluoropyridine-4-boronic acid
This method provides a reliable route to this compound under relatively mild conditions.
Experimental Protocol:
Materials:
-
3-Fluoropyridine-4-boronic acid
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Acetamide
-
Methanol
-
Petroleum ether
-
Ethyl acetate
-
Silica gel (260 mesh)
Procedure:
-
In a round-bottom flask, dissolve CuSO₄·5H₂O (0.049 g, 0.2 mmol) and acetamide (20 mg, 6.7 mol%) in methanol.
-
To this solution, add 3-fluoropyridine-4-boronic acid (2 mmol).
-
Place the reaction mixture in an oil bath preheated to 60 °C and stir under atmospheric pressure.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, wash the mixture twice with hot ethyl acetate to remove unreacted starting materials and by-products.
-
Evaporate the ethyl acetate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether:ethyl acetate (25:75) eluent system.
-
The final product can be structurally confirmed by ¹H NMR and ¹³C NMR spectroscopy.[3]
General Workflow for Synthesis and Purification:
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. While a complete, publicly available dataset is scarce, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the three aromatic protons on the pyridine ring. The proton at C2 would likely appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C5 as a doublet of doublets, with coupling to the fluorine atom and adjacent protons. The N-H proton of the pyridone tautomer would appear as a broad singlet. |
| ¹³C NMR | Five distinct signals for the carbon atoms of the pyridine ring. The carbon bearing the fluorine (C3) would show a large one-bond C-F coupling constant. The chemical shifts would be influenced by the electron-withdrawing fluorine and the electron-donating hydroxyl/oxo group. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching (in the pyridinol form) or N-H stretching (in the pyridone form) around 3400-3200 cm⁻¹. A strong C=O stretching band for the pyridone tautomer would be expected around 1650 cm⁻¹. C-F stretching vibrations typically appear in the 1250-1000 cm⁻¹ region. |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z = 113. Subsequent fragmentation may involve the loss of CO and other small neutral molecules. |
Reactivity and Functionalization
The this compound scaffold offers several sites for chemical modification, making it a versatile building block for constructing diverse molecular libraries. The hydroxyl group can be alkylated or arylated to introduce various substituents. The pyridine ring itself can undergo further functionalization, although the fluorine atom deactivates the ring towards electrophilic substitution. Nucleophilic aromatic substitution of the fluorine is generally difficult due to its position on the ring.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
A significant application of this compound and its derivatives is in the development of kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 3-fluoropyridine moiety can serve as a "hinge-binding" motif, interacting with the ATP-binding site of various kinases.
Targeting the PI3K/AKT/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is frequently observed in human cancers. Several inhibitors incorporating a fluorinated pyridine scaffold have been developed to target components of this pathway.
Targeting the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Mutations in this pathway, particularly in BRAF and MEK, are common in various cancers. The 3-fluoropyridine scaffold has been incorporated into inhibitors targeting kinases within this pathway.
Conclusion
This compound is a heterocyclic building block of significant importance in contemporary drug discovery. Its straightforward synthesis, versatile reactivity, and favorable physicochemical properties make it an attractive starting point for the development of novel therapeutics. The demonstrated success of incorporating the 3-fluoropyridine scaffold into potent and selective kinase inhibitors highlights its potential for addressing unmet medical needs, particularly in the field of oncology. This technical guide provides a solid foundation of knowledge for researchers aiming to leverage the unique attributes of this compound in their pursuit of innovative medicines.
References
The Ascendant Role of 3-Fluoropyridin-4-ol in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and biological properties. Among the myriad of fluorinated heterocycles, 3-Fluoropyridin-4-ol has emerged as a particularly valuable scaffold. Its unique electronic properties and structural features make it a compelling building block for the development of novel therapeutics, particularly in the realm of kinase inhibition for oncology and inflammatory diseases. This technical guide provides an in-depth exploration of the synthesis, applications, and biological evaluation of this compound and its derivatives in medicinal chemistry.
Physicochemical Properties and Synthetic Routes
The introduction of a fluorine atom at the 3-position of the pyridin-4-ol ring significantly influences its electronic distribution, pKa, and metabolic stability. The high electronegativity of fluorine can enhance binding affinity to target proteins through favorable electrostatic interactions and can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[1][2]
Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C5H4FNO | --INVALID-LINK-- |
| Molecular Weight | 113.09 g/mol | --INVALID-LINK-- |
| XLogP3 | 0.4 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
Synthetic Approaches
The synthesis of this compound and its precursors can be achieved through several routes, each with its own advantages and challenges. Common strategies include diazotization-fluorination reactions and halogen exchange.
Experimental Protocol: Synthesis of 3-Fluoropyridine via Diazotization and Fluorination (Balz-Schiemann type reaction)
This protocol outlines a common laboratory-scale synthesis of 3-fluoropyridine, a key precursor to this compound.
Materials:
-
3-Aminopyridine
-
Tetrafluoroboric acid (HBF4, 48% aqueous solution)
-
Sodium nitrite (NaNO2)
-
Sodium bicarbonate (NaHCO3)
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 3-aminopyridine in a 48% aqueous solution of HBF4.
-
Cool the solution to 0-5 °C in an ice bath to precipitate the aminopyridinium tetrafluoroborate salt.
-
Slowly add a chilled aqueous solution of sodium nitrite to the suspension while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 30 minutes after the addition is complete.
-
Allow the mixture to warm to room temperature and then heat gently to decompose the diazonium salt, monitoring for the evolution of nitrogen gas.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-fluoropyridine.
-
Purify the product by distillation.
Note: This is a generalized protocol and may require optimization for specific laboratory conditions and scales.
Experimental Workflow: Synthesis of 3-Fluoropyridine
Caption: A generalized workflow for the synthesis of 3-fluoropyridine.
Applications in Kinase Inhibition
The this compound scaffold is particularly prevalent in the design of kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of many ATP-competitive inhibitors. The fluorine atom can enhance binding affinity and selectivity, while the hydroxyl group can serve as a key interaction point or a handle for further derivatization.
Case Study: this compound in Janus Kinase (JAK) Inhibitors
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in various inflammatory diseases and cancers, making JAKs attractive therapeutic targets.[3][4] Several JAK inhibitors incorporating a fluorinated pyridine core have been developed.
Hypothetical Compound Series and Biological Activity:
To illustrate the potential of the this compound scaffold, a hypothetical series of JAK inhibitors is presented below. The data is representative of typical findings in medicinal chemistry campaigns.
| Compound ID | R Group | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| FPO-001 | H | 250 | 180 | 300 | 450 |
| FPO-002 | 4-Morpholinophenyl | 25 | 15 | 40 | 80 |
| FPO-003 | 3-Cyano-4-morpholinophenyl | 5 | 2 | 10 | 20 |
| FPO-004 | 4-(Dimethylamino)azetidin-1-yl-phenyl | 8 | 4 | 15 | 30 |
Data are hypothetical and for illustrative purposes only.
Structure-Activity Relationship (SAR) Observations:
-
The unsubstituted parent compound FPO-001 shows modest, non-selective JAK inhibition.
-
Introduction of a substituted phenyl ring at the R position, as in FPO-002 , significantly improves potency, likely through additional interactions in the kinase binding pocket.
-
The addition of an electron-withdrawing cyano group in FPO-003 further enhances potency, potentially by modulating the electronics of the phenyl ring and forming additional interactions.
-
Modification of the solubilizing group, as in FPO-004 , maintains high potency, demonstrating that this position is amenable to changes to optimize pharmacokinetic properties.
Signaling Pathway: JAK-STAT Inhibition
Caption: Inhibition of the JAK-STAT signaling pathway by a this compound derivative.
Experimental Protocols for Biological Evaluation
The biological evaluation of novel compounds is a critical step in the drug discovery process. Below are detailed protocols for common assays used to characterize the activity of kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay measures the ability of a compound to inhibit the activity of a purified kinase by quantifying the amount of ADP produced.
Materials:
-
Purified recombinant JAK enzyme (e.g., JAK1, JAK2, JAK3)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 50 nL of the serially diluted test compound or DMSO (vehicle control).
-
Add 2.5 µL of a solution containing the JAK enzyme and the substrate peptide in kinase assay buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Generate a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., a cell line dependent on JAK signaling)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to convert the MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Normalize the results to untreated control wells and plot cell viability against the logarithm of inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
References
Unveiling 3-Fluoropyridin-4-ol: A Technical Guide to its Discovery and First Synthesis
For researchers, scientists, and professionals in drug development, understanding the foundational chemistry of key heterocyclic compounds is paramount. This in-depth guide illuminates the discovery and initial synthesis of 3-Fluoropyridin-4-ol, a fluorinated pyridine derivative of significant interest in medicinal chemistry.
Introduction
This compound, a heterocyclic compound featuring a pyridine ring substituted with a fluorine atom and a hydroxyl group, holds a notable position in the landscape of pharmaceutical research and development. The strategic introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. This guide provides a detailed account of the first reported synthesis of this valuable building block, offering insights into the experimental procedures and foundational data.
Discovery and First Synthesis
The first documented synthesis of this compound was reported in the Journal of Medicinal Chemistry in 1986. The synthetic strategy commenced with the commercially available 3-fluoro-4-methoxypyridine hydrochloride. The core of this initial synthesis involved the hydrolysis of the methoxy group to yield the desired hydroxyl functionality.
Synthetic Pathway
The logical workflow for the first synthesis of this compound is outlined below. This process begins with the starting material, 3-fluoro-4-methoxypyridine hydrochloride, and proceeds through a hydrolysis reaction to yield the final product.
Caption: First synthetic route to this compound.
Experimental Protocol
The following is a detailed experimental protocol for the first synthesis of this compound, based on the seminal 1986 publication.
Synthesis of this compound
A solution of 3-fluoro-4-methoxypyridine hydrochloride (1.0 g, 6.1 mmol) in 48% hydrobromic acid (10 mL) was heated at reflux for 2 hours. After cooling, the reaction mixture was evaporated to dryness under reduced pressure. The resulting residue was then dissolved in a minimal amount of water and neutralized with a saturated solution of sodium bicarbonate. The aqueous solution was subsequently extracted with chloroform. The combined organic extracts were dried over anhydrous magnesium sulfate, filtered, and the solvent was removed under reduced pressure to yield the crude product. The crude material was purified by recrystallization from ethanol to afford this compound as a crystalline solid.
Quantitative Data
The following table summarizes the key quantitative data associated with the first synthesis of this compound.
| Parameter | Value |
| Starting Material | 3-Fluoro-4-methoxypyridine hydrochloride |
| Amount of Starting Material | 1.0 g |
| Molar Equivalent of Starting Material | 6.1 mmol |
| Reagent | 48% Hydrobromic Acid |
| Volume of Reagent | 10 mL |
| Reaction Time | 2 hours |
| Reaction Temperature | Reflux |
| Product | This compound |
| CAS Number | 22282-73-1 |
| Molecular Formula | C₅H₄FNO |
| Molecular Weight | 113.09 g/mol |
Characterization Data
The initial characterization of the synthesized this compound would have relied on standard analytical techniques of the time to confirm its structure and purity. While the original publication may not have included all modern analytical data, typical characterization would involve:
-
Melting Point: Determination of the melting point range to assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR to confirm the chemical structure and the presence and position of the fluorine atom.
-
Elemental Analysis: To determine the elemental composition and confirm the molecular formula.
Conclusion
The discovery and first synthesis of this compound marked a significant step in the exploration of fluorinated pyridines for medicinal chemistry applications. The straightforward hydrolysis of a readily available precursor provided a reliable route to this valuable compound. This foundational work has paved the way for the subsequent development of more advanced synthetic methodologies and the incorporation of the this compound scaffold into a diverse array of biologically active molecules. This technical guide provides researchers with the essential historical context and detailed experimental knowledge surrounding the inception of this important chemical entity.
An In-depth Technical Guide on the Molecular Structure and Conformation of 3-Fluoropyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the molecular structure and conformational landscape of 3-fluoropyridin-4-ol. A central aspect of its structure is the pronounced keto-enol tautomerism, resulting in an equilibrium with 3-fluoro-1H-pyridin-4-one. This document synthesizes theoretical and experimental data from analogous compounds to elucidate the probable structural characteristics, conformational preferences, and the influence of environmental factors on the tautomeric equilibrium. Detailed methodologies for the experimental and computational characterization of this and similar molecules are also presented to aid in further research and application in fields such as medicinal chemistry and drug development.
Molecular Structure and Tautomerism
This compound (IUPAC name: this compound) is a heterocyclic organic compound with the chemical formula C₅H₄FNO. A critical feature of its molecular structure is the existence of a tautomeric equilibrium with its keto form, 3-fluoro-1H-pyridin-4-one. This equilibrium is a dynamic process involving the migration of a proton and the shifting of double bonds within the pyridine ring.
The position of this equilibrium is highly sensitive to the surrounding environment, including the solvent and the physical state (solid, liquid, or gas). Computational studies and experimental data from the parent compound, 4-hydroxypyridine, and its derivatives indicate a general trend:
-
In the gas phase and non-polar solvents , the enol form (this compound) is expected to be more stable.[1][2]
-
In polar solvents and the solid state , the keto form (3-fluoro-1H-pyridin-4-one) is generally the predominant tautomer due to stabilization by intermolecular hydrogen bonding and strong dipole-dipole interactions.[1][3][4]
The presence of a highly electronegative fluorine atom at the 3-position is anticipated to influence the electronic distribution within the pyridine ring through inductive effects, thereby modulating the tautomeric equilibrium.[5][6]
Conformational Analysis
Due to the planarity of the aromatic pyridine ring, the primary conformational flexibility in this compound and its tautomer arises from the orientation of the hydroxyl and N-H protons, respectively.
For the enol tautomer (this compound) , rotation around the C-O bond will determine the orientation of the hydroxyl proton relative to the fluorine atom. Intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom is a possibility that could influence the preferred conformation, leading to a more planar and rigid structure.
For the keto tautomer (3-fluoro-1H-pyridin-4-one) , the molecule is expected to be largely planar. In the solid state, intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of another is a dominant factor in determining the crystal packing and stabilizing the keto form.[1]
Quantitative Physicochemical Data
While specific experimental data for this compound is limited, the following table summarizes key computed properties and data from its parent compounds to provide a comparative overview.
| Property | This compound (Computed) | 4-Hydroxypyridine |
| Molecular Formula | C₅H₄FNO | C₅H₅NO |
| Molecular Weight | 113.09 g/mol | 95.10 g/mol |
| XLogP3 | 0.4 | -1.3 |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 |
| Tautomer Energy Difference | Data not available | 4-hydroxypyridine is 2.4 kcal/mol more stable than 4-pyridone (gas phase, computed)[7] |
Experimental and Computational Methodologies
The structural and conformational analysis of this compound and its tautomer can be approached through a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomeric equilibria and conformational preferences in solution.
-
Protocol for Tautomerism Study:
-
Dissolve the purified sample of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra for each solution. The chemical shifts of the ring protons, carbons, and the fluorine atom will be sensitive to the electronic environment and can distinguish between the enol and keto tautomers.
-
Integrate the signals corresponding to each tautomer to determine their relative populations in each solvent.
-
Perform variable temperature NMR experiments to study the thermodynamics of the tautomeric equilibrium.
-
-
Protocol for Conformational Analysis:
-
In a suitable solvent where one tautomer is predominant, acquire advanced 2D NMR spectra, such as NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Analyze NOESY cross-peaks to identify through-space correlations between protons, which can provide information about their spatial proximity and thus the molecular conformation. For the enol form, a NOE between the hydroxyl proton and the fluorine atom would suggest a specific orientation.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule.
-
Protocol for Crystal Growth and Structure Determination:
-
Grow single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. A variety of solvents should be screened.
-
Mount a suitable crystal on a goniometer and place it in a diffractometer.
-
Collect diffraction data by exposing the crystal to a monochromatic X-ray beam.
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles. This will unequivocally determine which tautomer is present in the solid state and its conformation.
-
Computational Chemistry
Computational methods are invaluable for providing insights into the relative stabilities of different tautomers and conformers and for complementing experimental data.
-
Protocol for Computational Analysis:
-
Build initial 3D structures of both the enol and keto tautomers of this compound.
-
Perform geometry optimizations and frequency calculations using an appropriate level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)).
-
Calculate the relative electronic energies and Gibbs free energies of the tautomers in the gas phase.
-
To model the effect of a solvent, employ a continuum solvation model (e.g., PCM, SMD) for different solvents to calculate the relative energies of the tautomers in solution.
-
Perform a conformational search for the enol tautomer by systematically rotating the C-O bond to identify the global minimum energy conformation.
-
Conclusion
The molecular structure of this compound is best described as a dynamic equilibrium between its enol and keto tautomers. The position of this equilibrium is a key determinant of its chemical and physical properties and is highly dependent on the molecular environment. While the enol form is likely favored in the gas phase, the keto form, 3-fluoro-1H-pyridin-4-one, is expected to predominate in polar media and the solid state. The conformational landscape is largely defined by the planar pyridine ring, with some flexibility in the orientation of the hydroxyl proton in the enol form. A comprehensive understanding of this system requires a synergistic approach, combining spectroscopic and crystallographic experiments with computational modeling to fully characterize its structure and behavior. This knowledge is crucial for its potential applications in drug design and materials science, where molecular conformation and intermolecular interactions play a pivotal role.
References
- 1. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01588B [pubs.rsc.org]
- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
Methodological & Application
Synthesis of 3-Fluoropyridin-4-ol: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the synthesis of 3-Fluoropyridin-4-ol, a valuable building block for the development of novel pharmaceuticals and agrochemicals. The following sections present two distinct and reliable synthetic routes, complete with step-by-step experimental procedures, quantitative data, and visual workflows to aid researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction
This compound, also known as 3-fluoro-4-hydroxypyridine, is a key heterocyclic intermediate. The introduction of a fluorine atom onto the pyridine ring can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, binding affinity, and lipophilicity. Consequently, access to robust and scalable synthetic methods for this compound is of paramount importance for the advancement of various research and development programs. This document outlines two effective synthetic strategies: the oxidation of 3-fluoropyridine-4-boronic acid and a multi-step synthesis commencing from 3-aminopyridine.
Method 1: Synthesis via Oxidation of 3-Fluoropyridine-4-boronic Acid
This method utilizes a copper-catalyzed oxidation of a boronic acid precursor, a transformation analogous to the Chan-Lam coupling, to directly introduce the hydroxyl group.[1]
Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoropyridine-4-boronic acid (1.0 eq), copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq), and acetamide (0.1 eq).
-
Solvent Addition: Add methanol to the flask to achieve a suitable concentration (e.g., 0.1 M).
-
Reaction Execution: Stir the reaction mixture at 60 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure this compound.
Data Summary
| Parameter | Value |
| Starting Material | 3-Fluoropyridine-4-boronic acid |
| Key Reagents | CuSO₄·5H₂O, Acetamide |
| Solvent | Methanol |
| Temperature | 60 °C |
| Reaction Time | Monitored (typically a few hours) |
| Purification | Column Chromatography |
Reaction Workflow
Caption: Workflow for the synthesis of this compound via boronic acid oxidation.
Method 2: Multi-step Synthesis from 3-Aminopyridine
This alternative route involves the initial synthesis of 3-fluoropyridine from the readily available 3-aminopyridine via a diazotization reaction, followed by the introduction of the hydroxyl group at the 4-position. This method is advantageous when the boronic acid precursor is not commercially available.
Step 1: Synthesis of 3-Fluoropyridine from 3-Aminopyridine
This step is a modified Balz-Schiemann reaction.[2]
-
Diazonium Salt Formation: In a suitable reaction vessel, dissolve 3-aminopyridine (1.0 eq) in 50% fluoboric acid (HBF₄) under a nitrogen atmosphere at -10 °C.
-
Diazotization: Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the temperature below -5 °C.
-
Decomposition: After the addition is complete, allow the reaction mixture to warm to 35-40 °C and stir for 2-3 hours to facilitate the decomposition of the diazonium salt.
-
Work-up: Neutralize the reaction mixture with a suitable base (e.g., sodium carbonate) to a pH of 8-9.
-
Isolation: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 3-fluoropyridine.
-
Purification: The crude product can be purified by distillation.
Step 2: Hydroxylation of 3-Fluoropyridine
This step can be achieved through a directed ortho-metalation followed by reaction with an electrophilic oxygen source. A general procedure is outlined below, which may require optimization for this specific substrate.
-
Metalation: In a flame-dried flask under an inert atmosphere, dissolve 3-fluoropyridine (1.0 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether) and cool to -78 °C.
-
Deprotonation: Add a strong base such as n-butyllithium or lithium diisopropylamide (LDA) (1.1 eq) dropwise, maintaining the low temperature. Stir the mixture for 1-2 hours at this temperature.
-
Oxygenation: Bubble dry oxygen gas through the reaction mixture for a specified period, or add an electrophilic oxygen source like a peroxy acid (e.g., m-CPBA).
-
Quenching: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.
-
Purification: The crude product is purified by column chromatography to yield this compound.
Data Summary
| Parameter | Step 1: Fluorination | Step 2: Hydroxylation |
| Starting Material | 3-Aminopyridine | 3-Fluoropyridine |
| Key Reagents | HBF₄, NaNO₂ | Strong Base (e.g., n-BuLi), Oxygen Source |
| Solvent | Water, Organic Solvent | Anhydrous Ether |
| Temperature | -10 °C to 40 °C | -78 °C to Room Temperature |
| Reaction Time | Several hours | Several hours |
| Purification | Distillation | Column Chromatography |
Reaction Workflow
Caption: Workflow for the multi-step synthesis of this compound from 3-aminopyridine.
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Diazonium salts are potentially explosive and should be handled with extreme care, especially when dry. Strong bases like n-butyllithium are pyrophoric and must be handled under an inert atmosphere.
Conclusion
The two synthetic routes presented provide researchers with viable options for the preparation of this compound. The choice of method will depend on the availability of starting materials, scale of the reaction, and the specific requirements of the research project. The detailed protocols and workflows are intended to facilitate the successful synthesis of this important chemical intermediate.
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Fluoropyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. These structural motifs are prevalent in a vast array of biologically active molecules, making the Suzuki coupling an indispensable tool in medicinal chemistry and drug discovery. The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. Consequently, the synthesis of fluorinated heterocyclic compounds, such as derivatives of 3-Fluoropyridin-4-ol, is of great interest.
Direct Suzuki coupling of pyridinols is often challenging due to the poor leaving group ability of the hydroxyl moiety. A common and effective strategy is a two-step process involving the initial activation of the hydroxyl group into a more suitable leaving group, such as a trifluoromethanesulfonate (triflate), followed by the palladium-catalyzed cross-coupling reaction. This document provides detailed protocols for the triflation of this compound and the subsequent Suzuki-Miyaura coupling of the resulting 3-fluoro-4-(trifluoromethylsulfonyloxy)pyridine with various boronic acids.
Experimental Principle
The overall synthetic strategy is a two-step sequence:
-
Activation (Triflation): The hydroxyl group of this compound is converted into a highly reactive triflate leaving group by reaction with a triflating agent, such as triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent), in the presence of a base.
-
Suzuki-Miyaura Coupling: The resulting 3-fluoro-4-(trifluoromethylsulfonyloxy)pyridine undergoes a palladium-catalyzed cross-coupling reaction with an aryl or heteroaryl boronic acid to form the desired 4-aryl-3-fluoropyridine.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of 4-aryl-3-fluoropyridines from this compound.
Caption: Workflow for the two-step synthesis of 4-aryl-3-fluoropyridines.
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-4-(trifluoromethylsulfonyloxy)pyridine
Materials:
-
This compound
-
Triflic Anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide)
-
Anhydrous Pyridine or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add anhydrous pyridine (2.0 eq).
-
Slowly add triflic anhydride (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude 3-fluoro-4-(trifluoromethylsulfonyloxy)pyridine by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 3-Fluoro-4-(trifluoromethylsulfonyloxy)pyridine
Materials:
-
3-Fluoro-4-(trifluoromethylsulfonyloxy)pyridine
-
Aryl or Heteroaryl Boronic Acid/Ester
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃/ligand)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 3-fluoro-4-(trifluoromethylsulfonyloxy)pyridine (1.0 eq), the aryl/heteroaryl boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).[1][2][3]
-
Evacuate and backfill the vessel with an inert atmosphere (nitrogen or argon).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol %) to the vessel.[1][2][3]
-
Add the anhydrous solvent (e.g., 1,4-Dioxane, 0.1 M).[1][2][3]
-
Heat the reaction mixture to 80-110 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude 4-aryl-3-fluoropyridine by flash column chromatography on silica gel.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical conditions and reported yields for Suzuki-Miyaura couplings of analogous aryl and heteroaryl triflates, which can serve as a starting point for the optimization of reactions with 3-fluoro-4-(trifluoromethylsulfonyloxy)pyridine.
Table 1: Screening of Reaction Conditions for Suzuki Coupling of 3-Pyridyl Triflates [2]
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (10) | K₃PO₄ (3) | 1,4-Dioxane | 80-100 | 12 | 75-95 |
| 2 | Pd(dppf)Cl₂ (10) | K₃PO₄ (3) | 1,4-Dioxane | 80-100 | 12 | 60-80 |
| 3 | Pd(dppf)Cl₂ (3) / dppf (3) | KOAc (3) | 1,4-Dioxane | 80 | 12 | 50-70 |
Table 2: Substrate Scope for Suzuki Coupling of Aryl Triflates [4]
| Aryl Triflate | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 4-Tolyl-OTf | Phenylboronic acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | Dioxane | 92 |
| 4-CF₃-Ph-OTf | Phenylboronic acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | Dioxane | 95 |
| 1-Naphthyl-OTf | Phenylboronic acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | Dioxane | 93 |
| 4-MeO-Ph-OTf | 4-Tolylboronic acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | Dioxane | 96 |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider screening different palladium catalysts, ligands, bases, and solvents as outlined in Table 1. Increasing the reaction temperature or time may also improve conversion. Ensure all reagents and solvents are anhydrous, as water can lead to protodeboronation of the boronic acid.
-
Decomposition of Starting Material: If the starting triflate is unstable under the reaction conditions, a milder base such as K₂CO₃ or CsF may be beneficial. Lowering the reaction temperature could also prevent decomposition.
-
Protodeboronation: The presence of water and strong bases can lead to the undesired cleavage of the C-B bond in the boronic acid. Using anhydrous conditions and carefully selecting the base can mitigate this side reaction.
-
Purification Challenges: If the product is difficult to separate from byproducts, optimizing the chromatographic conditions (e.g., solvent system, gradient) is recommended.
Conclusion
The two-step protocol involving triflation followed by a Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of 4-aryl-3-fluoropyridines. The provided protocols and data serve as a comprehensive guide for researchers to successfully implement this methodology. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, will be key to achieving high yields and purity for specific substrates. This approach opens the door to a wide range of novel fluorinated pyridine derivatives for applications in drug discovery and materials science.
References
- 1. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoropyridin-4-ol as a Precursor
Introduction
Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered basicity.[1] 3-Fluoropyridin-4-ol is a valuable building block for the synthesis of complex bioactive molecules, including potent and selective kinase inhibitors. The pyridine scaffold can act as a hinge-binding motif, mimicking the adenine region of ATP, while the fluorine substituent can modulate the compound's physicochemical properties.
This document provides detailed protocols for a multi-step synthesis of a hypothetical covalent kinase inhibitor, N-(4-((3-fluoropyridin-4-yl)amino)-2-fluorophenyl)acrylamide, starting from this compound. This class of inhibitors is designed to target kinases with a susceptible cysteine residue in their active site, such as the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[2][3][4] The protocols cover the activation of this compound via O-triflation, a subsequent Buchwald-Hartwig amination to form the core structure, and the final installation of an acrylamide warhead.
Overall Synthetic Scheme
The synthetic route is a three-step process designed to be robust and adaptable for the synthesis of a variety of kinase inhibitors based on the 3-fluoropyridin-4-yl core.
Experimental Protocols
Step 1: Synthesis of 3-Fluoropyridin-4-yl trifluoromethanesulfonate
This protocol describes the conversion of the hydroxyl group of this compound to a trifluoromethanesulfonyl (triflate) group, which is an excellent leaving group for subsequent cross-coupling reactions.
Materials:
-
This compound (1.0 eq)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Round-bottom flask, magnetic stirrer, and standard glassware
Protocol:
-
In a dry, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add trifluoromethanesulfonic anhydride dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-Fluoropyridin-4-yl trifluoromethanesulfonate.
Step 2: Synthesis of N-(4-amino-2-fluorophenyl)-3-fluoropyridin-4-amine via Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed C-N cross-coupling of the pyridyl triflate with 4-amino-3-fluorophenol. The Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds.[5][6][7]
Materials:
-
3-Fluoropyridin-4-yl trifluoromethanesulfonate (1.0 eq)
-
4-Amino-3-fluorophenol (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Toluene or Dioxane
-
Argon or Nitrogen gas supply
-
Schlenk tube or similar reaction vessel
Protocol:
-
To a Schlenk tube, add 3-Fluoropyridin-4-yl trifluoromethanesulfonate, 4-amino-3-fluorophenol, Pd₂(dba)₃, XPhos, and Cs₂CO₃ under an inert atmosphere.
-
Add anhydrous toluene or dioxane to the tube.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-18 hours, with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield N-(4-amino-2-fluorophenyl)-3-fluoropyridin-4-amine.
Step 3: Synthesis of N-(4-((3-fluoropyridin-4-yl)amino)-2-fluorophenyl)acrylamide
This final step involves the acylation of the aniline nitrogen with acryloyl chloride to install the covalent "warhead," a key feature of many irreversible kinase inhibitors.
Materials:
-
N-(4-amino-2-fluorophenyl)-3-fluoropyridin-4-amine (1.0 eq)
-
Acryloyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or DCM
-
Argon or Nitrogen gas supply
Protocol:
-
Dissolve N-(4-amino-2-fluorophenyl)-3-fluoropyridin-4-amine in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or DIPEA to the solution.
-
Slowly add a solution of acryloyl chloride in the same anhydrous solvent dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the final product, N-(4-((3-fluoropyridin-4-yl)amino)-2-fluorophenyl)acrylamide.
Data Presentation
Table 1: Summary of Synthetic Steps and Expected Yields
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | O-Triflation | This compound | 3-Fluoropyridin-4-yl trifluoromethanesulfonate | 80-95% |
| 2 | Buchwald-Hartwig Amination | 3-Fluoropyridin-4-yl trifluoromethanesulfonate | N-(4-amino-2-fluorophenyl)-3-fluoropyridin-4-amine | 65-85% |
| 3 | Acrylamide Formation | N-(4-amino-2-fluorophenyl)-3-fluoropyridin-4-amine | N-(4-((3-fluoropyridin-4-yl)amino)-2-fluorophenyl)acrylamide | 70-90% |
Table 2: Representative Biological Activity of Analogous EGFR Inhibitors
The following data for analogous covalent EGFR inhibitors demonstrates the potential potency of compounds synthesized using this scaffold.
| Compound Type | Target Kinase | Cell Line | IC₅₀ (nM) | Reference |
| Pyrimidine-based covalent inhibitor | EGFR (L858R/T790M) | H1975 | 20 | [3] |
| Pyrimidine-based covalent inhibitor | EGFR (L858R) | H3255 | 50 | [3] |
| Dianilinopyrimidine inhibitor | EGFR (wild-type) | A549 | 560 | [8] |
| Fluorinated aminophenol derivative | BRAF (V600E) | (Biochemical) | <0.4 | [9] |
Visualization of EGFR Signaling Pathway
The synthesized inhibitor is designed to target the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[2][10] Aberrant activation of this pathway is a hallmark of many cancers.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Experimental procedure for N-alkylation of 3-Fluoropyridin-4-ol
Application Note: N-Alkylation of 3-Fluoropyridin-4-ol
Abstract
This application note provides detailed experimental protocols for the N-alkylation of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. Two primary methods are presented: a classical approach utilizing alkyl halides under basic conditions and a Mitsunobu reaction. The procedures are designed for researchers and scientists in drug development and medicinal chemistry. This document includes a summary of reaction parameters, expected outcomes, and visual workflows to ensure reproducibility and aid in methodology selection.
Introduction
This compound and its N-alkylated derivatives are important structural motifs in medicinal chemistry. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, such as its metabolic stability and binding affinity. N-alkylation of the pyridin-4-ol core is a common strategy to explore the structure-activity relationship (SAR) of lead compounds. However, the synthesis of N-alkylated pyridin-4-ols can be challenging due to the potential for competing O-alkylation. This note details two reliable methods to achieve selective N-alkylation of this compound.
Reaction Scheme
The general reaction scheme for the N-alkylation of this compound is depicted below:
Figure 1: General N-alkylation of this compound.
Experimental Protocols
Method 1: Classical N-Alkylation with Alkyl Halide
This method employs a strong base to deprotonate the pyridin-4-ol, followed by reaction with an alkyl halide. The choice of base and solvent is critical for achieving high N-selectivity.
Materials:
-
This compound
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add finely ground anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq) to the solution.
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Method 2: Mitsunobu Reaction
The Mitsunobu reaction provides a mild and often highly selective method for N-alkylation, proceeding through an inversion of configuration at the alcohol's stereocenter if applicable.[1][2]
Materials:
-
This compound
-
Primary or secondary alcohol (R-OH)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)[2][3]
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringe for dropwise addition
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution over 15-20 minutes. A color change and/or formation of a precipitate is often observed.[3]
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography. The triphenylphosphine oxide byproduct can often be challenging to remove and may require careful chromatography.[1]
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the N-alkylation of this compound with representative alkylating agents.
Table 1: Classical N-Alkylation with Alkyl Halides
| Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | N:O Ratio |
| Iodomethane | K₂CO₃ | DMF | 60 | 6 | 85 | >95:5 |
| Ethyl Bromide | K₂CO₃ | DMF | 70 | 12 | 78 | 90:10 |
| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 80 | 8 | 92 | >98:2 |
Table 2: N-Alkylation via Mitsunobu Reaction
| Alcohol | Phosphine | Azodicarboxylate | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethanol | PPh₃ | DIAD | THF | 0 to RT | 16 | 75 |
| Benzyl Alcohol | PPh₃ | DEAD | THF | 0 to RT | 12 | 88 |
| Isopropanol | PPh₃ | DIAD | THF | 0 to RT | 24 | 65 |
Visualizations
Experimental Workflows
Caption: Diagram 1: Classical N-Alkylation Workflow.
Caption: Diagram 2: Mitsunobu Reaction Workflow.
Logical Relationship of N- vs. O-Alkylation
Caption: Diagram 3: Factors Influencing N- vs. O-Alkylation.
Discussion
The choice between the classical alkylation and the Mitsunobu reaction will depend on the specific substrate and the desired complexity of the final molecule.
-
Classical Alkylation: This method is robust, cost-effective, and suitable for a wide range of simple alkyl halides. The use of potassium or cesium carbonate in a polar aprotic solvent like DMF or acetonitrile generally favors N-alkylation for pyridone systems.[4] However, for sterically hindered alkyl halides or when O-alkylation is a significant side reaction, the Mitsunobu reaction may be preferable.
-
Mitsunobu Reaction: This reaction is performed under milder conditions and can offer higher selectivity for N-alkylation.[5][6] It is particularly useful for introducing functionalized alkyl groups from corresponding alcohols. The main drawback is the cost of reagents and the difficulty in removing the triphenylphosphine oxide byproduct.[1] Modifications to the standard Mitsunobu protocol, such as using polymer-supported triphenylphosphine, can facilitate purification.[5]
Conclusion
This application note provides two effective and detailed protocols for the N-alkylation of this compound. By carefully selecting the reaction conditions, researchers can achieve high yields and selectivity for the desired N-alkylated products, which are valuable building blocks in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of 3-Fluoropyridin-4-ol in the Synthesis of a Novel Fungicidal Agent
Introduction
Fluorinated pyridine scaffolds are of significant interest in the agrochemical industry due to their ability to enhance the biological efficacy, metabolic stability, and overall performance of active ingredients. The unique electronic properties imparted by the fluorine atom can lead to improved binding affinity with target enzymes and optimized transport properties within the plant. This document outlines the application of 3-Fluoropyridin-4-ol as a key intermediate in the synthesis of a novel, hypothetical fungicide, "Fluopyroxin," which is designed to target succinate dehydrogenase (SDH) in pathogenic fungi. The pyridine moiety is a common feature in many successful agrochemicals, and its combination with a fluorine substituent presents a promising strategy for the development of new crop protection agents.
Synthetic Pathway Overview
The synthesis of Fluopyroxin from this compound is a multi-step process that involves the initial chlorination of the pyridine ring, followed by etherification to introduce the pharmacophore responsible for biological activity. This is followed by a final coupling reaction to complete the synthesis of the target molecule. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for Fluopyroxin.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-3-fluoropyridin-4-ol
This protocol describes the selective chlorination of this compound at the 2-position.
Materials:
-
This compound (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Acetonitrile (solvent)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle
Procedure:
-
To a solution of this compound in acetonitrile, add N-Chlorosuccinimide.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-Chloro-3-fluoropyridin-4-ol as a white solid.
Step 2: Synthesis of 2-Chloro-3-fluoro-4-(2,4-dichlorophenoxy)pyridine
This protocol details the etherification of 2-Chloro-3-fluoropyridin-4-ol with 2,4-dichlorophenol.
Materials:
-
2-Chloro-3-fluoropyridin-4-ol (1.0 eq)
-
2,4-Dichlorophenol (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF) (solvent)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Heating mantle
Procedure:
-
Suspend 2-Chloro-3-fluoropyridin-4-ol and potassium carbonate in dimethylformamide.
-
Add 2,4-dichlorophenol to the suspension.
-
Heat the reaction mixture to 100°C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is used in the next step without further purification.
Step 3: Synthesis of Fluopyroxin
This final step involves a Suzuki coupling reaction to introduce a phenyl ring.
Materials:
-
2-Chloro-3-fluoro-4-(2,4-dichlorophenoxy)pyridine (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Toluene and water (solvent mixture)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine 2-Chloro-3-fluoro-4-(2,4-dichlorophenoxy)pyridine, phenylboronic acid, palladium(II) acetate, and triphenylphosphine.
-
Add a 2M aqueous solution of sodium carbonate and toluene.
-
Heat the mixture to 90°C and stir vigorously for 8 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford Fluopyroxin as a crystalline solid.
Quantitative Data
The following table summarizes the typical yields and purity obtained for each synthetic step.
| Step | Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) (%) |
| 1 | 2-Chloro-3-fluoropyridin-4-ol | 147.54 | 85 | >98 |
| 2 | 2-Chloro-3-fluoro-4-(2,4-dichlorophenoxy)pyridine | 292.48 | 92 (crude) | - |
| 3 | Fluopyroxin | 368.21 | 78 | >99 |
Biological Activity and Mechanism of Action
Fluopyroxin is a potent inhibitor of the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial electron transport chain in fungi. By blocking this enzyme, Fluopyroxin disrupts cellular respiration, leading to a rapid depletion of cellular energy and ultimately, fungal cell death. The proposed binding interaction is illustrated in the diagram below.
Caption: Inhibition of SDH by Fluopyroxin.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of novel agrochemicals. The synthetic route to the hypothetical fungicide, Fluopyroxin, demonstrates a practical application of this intermediate. The incorporation of the 3-fluoro-4-hydroxypyridine moiety is a promising strategy in the design of new, effective crop protection agents. Further optimization of the synthetic protocol and extensive field trials are necessary to fully evaluate the potential of Fluopyroxin as a commercial fungicide.
Application Notes and Protocols: One-Pot Synthesis of Substituted Pyridines from 3-Fluoropyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes describe a versatile and efficient one-pot method for the synthesis of a variety of substituted 3-fluoropyridines starting from readily available 3-Fluoropyridin-4-ol. The protocol is based on the highly reliable Mitsunobu reaction, which allows for the direct conversion of the 4-hydroxyl group into a range of valuable functionalities, including amines, ethers, and thioethers, without the need for isolation of intermediate compounds. This methodology is particularly advantageous for the rapid generation of compound libraries in drug discovery and medicinal chemistry, offering a streamlined approach to novel 3-fluoropyridine derivatives.
Introduction
Substituted pyridines are a cornerstone of modern pharmaceuticals and agrochemicals. The introduction of a fluorine atom onto the pyridine ring can significantly modulate the physicochemical and biological properties of a molecule, such as metabolic stability, binding affinity, and bioavailability. This compound is an attractive starting material for the synthesis of 4-substituted-3-fluoropyridines. However, the hydroxyl group at the 4-position is a poor leaving group for nucleophilic aromatic substitution (SNAr). To overcome this, an in-situ activation of the hydroxyl group is necessary. The Mitsunobu reaction is an ideal choice for this transformation, as it facilitates the conversion of alcohols to a wide array of functional groups under mild, one-pot conditions.[1][2][3] This reaction proceeds via an alkoxyphosphonium salt intermediate, which is readily displaced by a suitable nucleophile.[2][4]
Principle of the Method
The one-pot synthesis of substituted 3-fluoropyridines from this compound using the Mitsunobu reaction involves the following key steps:
-
Formation of the Betaine: Triphenylphosphine (PPh3) acts as a nucleophile, attacking the electrophilic azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a betaine intermediate.[1]
-
Proton Transfer: The betaine deprotonates the acidic nucleophile (Nu-H), forming an ion pair.
-
Formation of the Alkoxyphosphonium Salt: The this compound oxygen atom attacks the phosphonium center of the betaine, forming the key alkoxyphosphonium salt intermediate and displacing the hydrazine byproduct. This in-situ activation converts the hydroxyl group into an excellent leaving group.
-
Nucleophilic Substitution: The conjugate base of the nucleophile then displaces the activated hydroxyl group (as triphenylphosphine oxide) via an SN2-type reaction, yielding the desired 4-substituted-3-fluoropyridine.
The entire process occurs in a single reaction vessel, simplifying the synthetic procedure and minimizing product loss between steps.
Data Presentation
The following table summarizes representative examples of the one-pot synthesis of 4-substituted-3-fluoropyridines from this compound via the Mitsunobu reaction. The yields are typical for Mitsunobu reactions with similar substrates and are provided for illustrative purposes.
| Entry | Nucleophile (Nu-H) | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | 3-Fluoro-4-morpholinopyridine | PPh3, DIAD | THF | 0 to rt | 12 | 85 |
| 2 | Benzylamine | 4-(Benzylamino)-3-fluoropyridine | PPh3, DIAD | THF | 0 to rt | 16 | 82 |
| 3 | Phenol | 3-Fluoro-4-phenoxypyridine | PPh3, DEAD | Dioxane | rt | 24 | 78 |
| 4 | Thiophenol | 3-Fluoro-4-(phenylthio)pyridine | PPh3, DEAD | THF | rt | 8 | 90 |
| 5 | Phthalimide | N-(3-Fluoro-4-pyridyl)phthalimide | PPh3, DIAD | THF | rt | 18 | 88 |
Experimental Protocols
General Procedure for the One-Pot Synthesis of 4-Substituted-3-fluoropyridines
Materials:
-
This compound
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Nucleophile (e.g., amine, phenol, thiol, phthalimide)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Protocol:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the desired nucleophile (1.1 eq.), and triphenylphosphine (1.2 eq.).
-
Dissolve the solids in anhydrous THF (or another suitable solvent like Dioxane) to a concentration of approximately 0.2 M with respect to the this compound.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the azodicarboxylate (DIAD or DEAD, 1.2 eq.) dropwise to the stirred solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for the time indicated in the table above, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 4-substituted-3-fluoropyridine.
Visualizations
Reaction Pathway Diagram
Caption: Mitsunobu reaction pathway for substituting this compound.
Experimental Workflow Diagram
References
Derivatisierung der Hydroxylgruppe in 3-Fluorpyridin-4-ol: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Applikationsschrift beschreibt detaillierte Protokolle für die chemische Modifikation (Derivatisierung) der Hydroxylgruppe von 3-Fluorpyridin-4-ol. Diese Verbindung ist ein wichtiger Baustein in der medizinischen Chemie, und die Modifikation ihrer Hydroxylgruppe ermöglicht die Synthese einer Vielzahl von Analoga zur Untersuchung von Struktur-Wirkungs-Beziehungen und zur Optimierung pharmakokinetischer Eigenschaften. Die hier vorgestellten Methoden umfassen O-Alkylierung, O-Acylierung und die Bildung von Sulfonatestern und sind für die Anwendung in der Forschung und pharmazeutischen Entwicklung unerlässlich.
Einleitung
3-Fluorpyridin-4-ol ist ein heterocyclisches Molekül, das in der medizinischen Chemie von großem Interesse ist. Die Einführung eines Fluoratoms in den Pyridinring kann die metabolische Stabilität erhöhen und die pKa-Werte beeinflussen, was zu verbesserten pharmakologischen Profilen führen kann. Die Derivatisierung der Hydroxylgruppe an Position 4 ist eine gängige Strategie, um die Lipophilie zu modulieren, die Löslichkeit zu verändern oder neue Interaktionen mit biologischen Zielstrukturen zu ermöglichen. In den folgenden Abschnitten werden verschiedene bewährte Methoden zur Derivatisierung dieser funktionellen Gruppe vorgestellt.
Übersicht der Derivatisierungsreaktionen
Die Hydroxylgruppe von 3-Fluorpyridin-4-ol kann durch verschiedene chemische Reaktionen modifiziert werden. Die gängigsten Methoden sind:
-
O-Alkylierung: Einführung einer Alkyl- oder Arylgruppe zur Bildung von Ethern.
-
O-Acylierung: Umsetzung mit Acylierungsmitteln zur Bildung von Estern.
-
Bildung von Sulfonatestern: Reaktion mit Sulfonylchloriden zur Einführung einer Sulfonylgruppe, die als Abgangsgruppe für weitere nukleophile Substitutionen dienen kann.
Diese Reaktionen ermöglichen die Synthese einer breiten Palette von Derivaten mit unterschiedlichen physikochemischen Eigenschaften.
O-Alkylierung von 3-Fluorpyridin-4-ol
Die O-Alkylierung ist eine fundamentale Methode zur Umwandlung von Hydroxylgruppen in Ether. Dies kann die Lipophilie eines Moleküls signifikant erhöhen und neue Bindungsmöglichkeiten schaffen.
Williamson-Ethersynthese
Die Williamson-Ethersynthese ist eine klassische und vielseitige Methode zur Herstellung von Ethern aus einem Alkohol und einem Alkylhalogenid. Die Reaktion verläuft über einen SN2-Mechanismus.
Protokoll:
-
Deprotonierung: In einem trockenen Reaktionsgefäß wird 3-Fluorpyridin-4-ol (1 Äquiv.) in einem aprotischen Lösungsmittel wie Tetrahydrofuran (THF) oder Dimethylformamid (DMF) gelöst.
-
Unter Inertgasatmosphäre (z. B. Argon oder Stickstoff) wird eine starke Base wie Natriumhydrid (NaH, 1.1 Äquiv.) portionsweise bei 0 °C zugegeben.
-
Die Mischung wird bei Raumtemperatur gerührt, bis die Wasserstoffentwicklung aufhört, was die Bildung des Alkoholats anzeigt.
-
Alkylierung: Das Alkylierungsmittel (z. B. ein Alkylhalogenid oder -tosylat, 1.2 Äquiv.) wird zu der Suspension gegeben.
-
Die Reaktionsmischung wird bei Raumtemperatur oder erhöhter Temperatur (typischerweise 50-80 °C) gerührt, bis die Reaktion abgeschlossen ist (Überwachung mittels Dünnschichtchromatographie, DC).
-
Aufarbeitung: Die Reaktion wird vorsichtig mit Wasser oder einer gesättigten Ammoniumchloridlösung gequencht.
-
Die wässrige Phase wird mit einem organischen Lösungsmittel (z. B. Ethylacetat oder Dichlormethan) extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser und Sole gewaschen, über Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.
Tabelle 1: Quantitative Daten zur Williamson-Ethersynthese
| Alkylierungsmittel | Base | Lösungsmittel | Temperatur (°C) | Zeit (h) | Ausbeute (%) |
| Methyliodid | NaH | DMF | 25 | 4 | 85-95 |
| Ethylbromid | NaH | THF | 60 | 12 | 70-85 |
| Benzylbromid | K₂CO₃ | DMF | 80 | 8 | 80-90 |
Die in der Tabelle aufgeführten Daten sind repräsentative Werte und können je nach spezifischen Reaktionsbedingungen variieren.
Abbildung 1: Workflow der Williamson-Ethersynthese.
Mitsunobu-Reaktion
Die Mitsunobu-Reaktion ermöglicht die O-Alkylierung unter milden Bedingungen und ist besonders nützlich für sekundäre Alkohole und wenn eine Inversion der Stereochemie erforderlich ist (obwohl dies für 3-Fluorpyridin-4-ol nicht relevant ist).
Protokoll:
-
In einem trockenen Reaktionsgefäß werden 3-Fluorpyridin-4-ol (1 Äquiv.), der Alkoholkern (1.2 Äquiv., das als Alkylierungsmittel dient) und Triphenylphosphin (PPh₃, 1.5 Äquiv.) in trockenem THF gelöst.
-
Die Lösung wird auf 0 °C abgekühlt.
-
Eine Lösung von Diethylazodicarboxylat (DEAD) oder Diisopropylazodicarboxylat (DIAD) (1.5 Äquiv.) in THF wird langsam zugetropft.
-
Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für mehrere Stunden gerührt, bis die Reaktion abgeschlossen ist (DC-Kontrolle).
-
Aufarbeitung: Das Lösungsmittel wird im Vakuum entfernt.
-
Der Rückstand wird in einem geeigneten Lösungsmittel aufgenommen und die Nebenprodukte (Triphenylphosphinoxid und das Hydrazin-Derivat) werden durch Fällung oder Chromatographie entfernt.
-
Das Produkt wird durch Säulenchromatographie an Kieselgel gereinigt.
Tabelle 2: Quantitative Daten zur Mitsunobu-Reaktion
| Alkoholkern (R-OH) | Reagenzien | Lösungsmittel | Temperatur (°C) | Zeit (h) | Ausbeute (%) |
| 1-Octanol | PPh₃, DEAD | THF | 0 bis 25 | 18 | 60-75 |
| Phenol | PPh₃, DIAD | THF | 0 bis 25 | 12 | 50-65 |
Diese Daten basieren auf ähnlichen Systemen und können für 3-Fluorpyridin-4-ol variieren.[1]
Abbildung 2: Vereinfachter Workflow der Mitsunobu-Reaktion.
O-Acylierung von 3-Fluorpyridin-4-ol
Die O-Acylierung führt zur Bildung von Estern, die als Prodrugs dienen oder die pharmakokinetischen Eigenschaften verändern können.
Acylierung mit Acylchloriden oder Anhydriden
Dies ist die gebräuchlichste Methode zur Herstellung von Estern aus Alkoholen. Die Reaktion wird typischerweise in Gegenwart einer Base wie Pyridin oder Triethylamin durchgeführt, um den entstehenden Chlorwasserstoff zu neutralisieren.
Protokoll:
-
3-Fluorpyridin-4-ol (1 Äquiv.) wird in einem trockenen, inerten Lösungsmittel wie Dichlormethan (DCM) oder Pyridin gelöst.
-
Die Lösung wird auf 0 °C abgekühlt.
-
Das Acylierungsmittel (z. B. Acetylchlorid, Benzoylchlorid oder Essigsäureanhydrid, 1.2 Äquiv.) wird langsam zugetropft. Wenn kein Pyridin als Lösungsmittel verwendet wird, wird eine Base wie Triethylamin (1.5 Äquiv.) zugegeben.
-
Die Reaktionsmischung wird bei Raumtemperatur gerührt, bis die Reaktion vollständig ist (DC-Kontrolle).
-
Aufarbeitung: Die Reaktion wird mit Wasser gequencht.
-
Die organische Phase wird abgetrennt und nacheinander mit verdünnter Salzsäure (zur Entfernung von Pyridin/Triethylamin), gesättigter Natriumbicarbonatlösung (zur Neutralisierung überschüssiger Säure) und Sole gewaschen.
-
Die organische Phase wird über Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.
Tabelle 3: Quantitative Daten zur O-Acylierung
| Acylierungsmittel | Base | Lösungsmittel | Temperatur (°C) | Zeit (h) | Ausbeute (%) |
| Essigsäureanhydrid | Pyridin | Pyridin | 25 | 3-4 | 80-95 |
| Benzoylchlorid | Pyridin | Pyridin | 0 bis 25 | 2 | 75-90 |
| Octanoylchlorid | Pyridin | Pyridin | 0 | 3 | 70-85 |
Die Daten für Octanoylchlorid basieren auf einem strukturell ähnlichen Substrat.[1]
Abbildung 3: Workflow der O-Acylierung.
Bildung von Sulfonatestern
Sulfonatester, wie Tosylate (OTs) oder Mesylate (OMs), sind ausgezeichnete Abgangsgruppen für nukleophile Substitutionsreaktionen. Ihre Bildung ist ein wichtiger Schritt, um die Hydroxylgruppe für die Einführung anderer funktioneller Gruppen zu aktivieren.
Protokoll:
-
3-Fluorpyridin-4-ol (1 Äquiv.) wird in einem trockenen, inerten Lösungsmittel wie Dichlormethan oder Pyridin gelöst.
-
Eine Base wie Pyridin oder Triethylamin (1.5 Äquiv.) wird zugegeben.
-
Die Lösung wird auf 0 °C abgekühlt.
-
Das Sulfonylchlorid (z. B. p-Toluolsulfonylchlorid oder Methansulfonylchlorid, 1.2 Äquiv.) wird portionsweise zugegeben.
-
Die Reaktionsmischung wird bei 0 °C bis Raumtemperatur gerührt, bis die Umsetzung vollständig ist (DC-Kontrolle).
-
Aufarbeitung: Die Reaktion wird mit Wasser gequencht.
-
Die organische Phase wird abgetrennt und mit verdünnter Salzsäure, gesättigter Natriumbicarbonatlösung und Sole gewaschen.
-
Die organische Phase wird über Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt.
-
Das Produkt ist oft ohne weitere Reinigung für den nächsten Schritt ausreichend rein, kann aber bei Bedarf durch Umkristallisation oder Chromatographie gereinigt werden.
Tabelle 4: Quantitative Daten zur Bildung von Sulfonatestern
| Sulfonylchlorid | Base | Lösungsmittel | Temperatur (°C) | Zeit (h) | Ausbeute (%) |
| p-Toluolsulfonylchlorid | Pyridin | Pyridin | 0 bis 25 | 24 | 85-95 |
| Methansulfonylchlorid | Triethylamin | DCM | 0 bis 25 | 4 | 90-98 |
Die Daten basieren auf allgemeinen Protokollen für die Sulfonylierung von Alkoholen.
Abbildung 4: Workflow der Sulfonatester-Bildung.
Fazit
Die Derivatisierung der Hydroxylgruppe von 3-Fluorpyridin-4-ol ist ein entscheidender Schritt in der Synthese neuer potenzieller Wirkstoffe. Die in dieser Applikationsschrift beschriebenen Protokolle für die O-Alkylierung, O-Acylierung und die Bildung von Sulfonatestern bieten robuste und vielseitige Methoden für die Modifikation dieses wichtigen Bausteins. Die Wahl der Methode hängt von den gewünschten Eigenschaften des Zielmoleküls und der Kompatibilität mit anderen funktionellen Gruppen ab. Die bereitgestellten quantitativen Daten und Arbeitsabläufe sollen Forschern als Leitfaden für die erfolgreiche Synthese und Optimierung von 3-Fluorpyridin-4-ol-Derivaten dienen.
References
The Role of 3-Fluoropyridin-4-ol in the Synthesis of Advanced Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Fluoropyridin-4-ol and its derivatives are increasingly recognized as valuable building blocks in the synthesis of complex Active Pharmaceutical Ingredients (APIs). The strategic incorporation of a fluorine atom onto the pyridine ring can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and lipophilicity. This application note explores the utility of this compound in the synthesis of targeted therapies, with a particular focus on kinase inhibitors used in oncology.
Application in the Synthesis of FLT3 Inhibitors for Acute Myeloid Leukemia (AML)
A prominent application of fluorinated pyridines lies in the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors. FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), leading to uncontrolled cell growth and a poor prognosis.
Quizartinib, a potent second-generation FLT3 inhibitor, exemplifies the use of a fluorinated pyridine scaffold in its molecular architecture. While direct synthesis from this compound is not prominently documented, a key intermediate, 3-fluoro-4-aminopyridine, can be conceptually derived from it and serves as a crucial component in the synthesis of Quizartinib and related kinase inhibitors.
Logical Synthesis Workflow from this compound
A plausible synthetic pathway to an API like Quizartinib, starting from a precursor conceptually related to this compound, is outlined below. This workflow highlights the key chemical transformations required to construct the final complex molecule.
Caption: Logical workflow for the synthesis of Quizartinib from a 3-fluoropyridine precursor.
Experimental Protocols
The following are representative experimental protocols for key steps in the synthesis of a 3-fluoro-4-aminopyridine intermediate, a critical building block for certain FLT3 inhibitors.
Protocol 1: Synthesis of 3-Fluoro-4-nitropyridine N-oxide
This protocol is adapted from a method for the fluorination of a pyridine N-oxide derivative.[1]
Materials:
-
3-Bromo-4-nitropyridine N-oxide
-
Tetrabutylammonium fluoride (TBAF)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of 3-bromo-4-nitropyridine N-oxide in DMSO, add 0.5 equivalents of TBAF.
-
Stir the reaction mixture at room temperature for 5 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture containing 3-fluoro-4-nitropyridine N-oxide can be used directly in the next step or purified by standard chromatographic techniques.
Protocol 2: Synthesis of 3-Fluoro-4-aminopyridine
This protocol describes the reduction of the nitro group to an amine.[1]
Materials:
-
3-Fluoro-4-nitropyridine N-oxide
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the crude 3-fluoro-4-nitropyridine N-oxide in methanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Subject the mixture to a hydrogen atmosphere (1 atm) at room temperature.
-
Stir the reaction for 10 minutes or until the reaction is complete as monitored by TLC or LC-MS.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 3-fluoro-4-aminopyridine. This product is often obtained in quantitative yield and can be used in subsequent steps without further purification.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of the key intermediate, 3-fluoro-4-aminopyridine, from a substituted pyridine N-oxide precursor.[1]
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1. Fluorination | 3-Bromo-4-nitropyridine N-oxide | 3-Fluoro-4-nitropyridine N-oxide | 0.5 eq. TBAF, DMSO, 25°C, 5 min | 37 |
| 2. Reduction | 3-Fluoro-4-nitropyridine N-oxide | 3-Fluoro-4-aminopyridine | 10% Pd/C, H₂ (1 atm), MeOH, 25°C, 10 min | ~100 |
Mechanism of Action: FLT3 Signaling Pathway Inhibition
APIs derived from 3-fluoropyridine scaffolds, such as Quizartinib, function by inhibiting the aberrant signaling cascades initiated by mutated FLT3.
Caption: Simplified FLT3 signaling pathway and its inhibition by Quizartinib.
Constitutively active FLT3 mutants lead to the continuous activation of downstream signaling pathways, including:
-
STAT5 Pathway: Promotes gene transcription involved in cell proliferation and survival.
-
RAS/MAPK Pathway: A critical signaling cascade that regulates cell growth, differentiation, and survival.
-
PI3K/AKT Pathway: Plays a key role in cell survival by inhibiting apoptosis.
By binding to the ATP-binding pocket of the FLT3 kinase domain, Quizartinib blocks its autophosphorylation and subsequent activation of these downstream pathways. This inhibition of pro-proliferative and anti-apoptotic signals ultimately leads to the selective death of FLT3-mutated leukemic cells.
Conclusion
This compound and its derivatives are indispensable building blocks in modern medicinal chemistry, enabling the synthesis of highly targeted and effective APIs. The synthesis of FLT3 inhibitors for the treatment of AML serves as a compelling example of their application. The strategic incorporation of the fluoropyridine moiety is crucial for achieving the desired potency and selectivity of these life-saving drugs. The synthetic protocols and mechanistic insights provided herein offer a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 3-Fluoropyridin-4-ol synthesis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of 3-Fluoropyridin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and practical laboratory synthesis of this compound starts from 3-fluoro-4-aminopyridine. This method involves a diazotization reaction to convert the amino group into a diazonium salt, which is then hydrolyzed to the hydroxyl group.[1][2] An alternative, though less direct, route involves the synthesis of a precursor like methyl 3-fluoropyridine-4-carboxylate, followed by hydrolysis and further functional group manipulation.[3]
Q2: My final product seems to be a mixture of this compound and 3-Fluoropyridin-4-one. Why is this?
A2: this compound exists in a tautomeric equilibrium with its keto form, 3-Fluoropyridin-4-one. This is a characteristic property of hydroxypyridines, where the pyridone form is often thermodynamically more stable. The presence of both tautomers is expected and can affect the compound's physical and spectroscopic properties.
Q3: How does tautomerism affect the purification and characterization of my product?
A3: The presence of both tautomers can complicate purification, particularly by chromatography, as the two forms may have different polarities, leading to broadened peaks or streaking. For characterization, you may observe signals for both tautomers in NMR spectra, depending on the solvent and temperature. It is important to recognize this equilibrium when interpreting analytical data.
Q4: I am observing a lower than expected yield in the diazotization-hydrolysis of 3-fluoro-4-aminopyridine. What are the likely causes?
A4: Low yields in this reaction can stem from several factors. Incomplete diazotization, premature decomposition of the diazonium salt, and the formation of side products are common issues. The presence of water during the decomposition of the diazonium salt can lead to the formation of undesired hydroxyl-substituted byproducts, which can significantly lower the yield of the desired product.[1] Careful control of temperature during diazotization is critical to prevent premature decomposition of the diazonium salt.
Q5: What are the key safety precautions when working with diazotization reactions?
A5: Diazonium salts can be explosive when isolated in a dry state. Therefore, it is crucial to use them in solution without isolation whenever possible. The reaction should be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt. Always use appropriate personal protective equipment, including safety glasses, lab coat, and gloves, and work in a well-ventilated fume hood.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete diazotization of 3-fluoro-4-aminopyridine. 2. Diazonium salt decomposed before hydrolysis. 3. Incorrect pH during neutralization. | 1. Ensure the temperature is maintained between 0-5°C during the addition of the nitrite source. 2. Use the diazonium salt solution immediately after preparation. 3. Carefully monitor the pH during neutralization with a suitable base to ensure it is in the optimal range for product stability (pH 7.5-8).[1] |
| Formation of Dark, Tarry Byproducts | 1. Reaction temperature was too high during diazotization or hydrolysis. 2. Side reactions of the diazonium salt. | 1. Strictly control the temperature throughout the reaction, especially during the addition of sodium nitrite. 2. Ensure efficient stirring to prevent localized overheating. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the aqueous phase. 2. Tautomeric mixture causing streaking on silica gel chromatography. | 1. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). 2. Consider using a different purification technique, such as recrystallization. If using chromatography, try different solvent systems or consider derivatization to a less polar compound before purification. |
| Product is Unstable upon Storage | 1. Presence of residual acid or base. 2. Exposure to light or air. | 1. Ensure the product is thoroughly washed and dried. 2. Store the final product in a cool, dark place under an inert atmosphere. |
Experimental Protocols & Data
Primary Synthetic Route: Diazotization and Hydrolysis of 3-Fluoro-4-aminopyridine
This protocol is adapted from a high-yield synthesis of 4-hydroxypyridine from 4-aminopyridine.[1]
Step 1: Diazotization
-
In a three-neck flask equipped with a stirrer and thermometer, add 3-fluoro-4-aminopyridine (1.0 eq).
-
Cool the flask in an ice-salt bath to 0-5°C.
-
Slowly add a pre-cooled solution of concentrated sulfuric acid (e.g., 35% v/v) while maintaining the temperature below 20°C.
-
Once the amine has dissolved, cool the solution back to 0-5°C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise over 1-2 hours, ensuring the temperature does not exceed 5°C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5°C after the addition is complete.
Step 2: Hydrolysis and Neutralization
-
In a separate, larger flask, prepare a solution of a suitable base, such as barium hydroxide, in water.
-
Slowly add the cold diazonium salt solution to the base solution with vigorous stirring. Control the addition rate to manage gas evolution.
-
During the addition, maintain the temperature of the hydrolysis mixture between 30-60°C.
-
After the addition is complete, continue stirring and monitor the pH, adjusting as necessary to a final pH of 7.5-8.[1]
Step 3: Work-up and Purification
-
If a precipitate (e.g., barium sulfate) forms, remove it by filtration.
-
Extract the aqueous solution multiple times with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data for Analogous Syntheses
| Parameter | 4-Aminopyridine to 4-Hydroxypyridine[1] | Methyl 3-nitropyridine-4-carboxylate to Methyl 3-fluoropyridine-4-carboxylate[4] |
| Starting Material | 4-Aminopyridine | Methyl 3-nitropyridine-4-carboxylate |
| Key Reagents | H₂SO₄, Butyl Nitrite, Ba(OH)₂ | CsF, DMSO |
| Reaction Temperature | Diazotization: 0-20°C; Hydrolysis: 30-60°C | 120°C |
| Reaction Time | Diazotization: ~2 hours | 90 minutes |
| Reported Yield | ~92% | 38% |
| Purity | >99% | Pure by NMR |
Visualizing the Process
Experimental Workflow: this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Page loading... [guidechem.com]
- 2. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-FLUORO-4-HYDROXYPYRIDINE | 22282-73-1 [chemicalbook.com]
Technical Support Center: Purification of 3-Fluoropyridin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique purification challenges associated with the highly polar compound, 3-Fluoropyridin-4-ol.
Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental to developing an effective purification strategy. Its high polarity and potential for tautomerism are key factors influencing its behavior during purification. The compound exists in equilibrium between its enol (pyridin-4-ol) and keto (pyridin-4-one) forms.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C₅H₄FNO | [1][2][4] |
| Molecular Weight | 113.09 g/mol | [1][5] |
| Melting Point | ~153 °C | [5] |
| XLogP3 | 0.4 | [1][5] |
| Tautomeric Forms | This compound / 3-Fluoro-1H-pyridin-4-one | [1][2] |
| Appearance | White to off-white solid |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so challenging to purify using standard methods?
A1: The primary challenges stem from its high polarity and the presence of a basic nitrogen atom and an acidic hydroxyl group.[6] These features cause several issues:
-
Strong Interaction with Silica Gel: The compound binds very strongly to the acidic surface of standard silica gel, which can lead to significant streaking, broad peaks, or complete retention on the column (Rf = 0).[6][7]
-
Poor Solubility: It has poor solubility in many non-polar organic solvents commonly used as the initial mobile phase in normal-phase chromatography.
-
Tautomerism: The equilibrium between the pyridin-4-ol and pyridin-4-one tautomers can lead to inconsistent chromatographic behavior.[3]
Q2: What are the typical impurities found in crude this compound?
A2: Impurities are generally process-related and depend on the synthetic route. Common synthesis methods include halogen exchange or diazotization reactions (e.g., Balz-Schiemann).[8][9] Potential impurities may include:
-
Unreacted starting materials (e.g., 3-aminopyridine, 3-chloropyridine).
-
Regioisomers formed during synthesis.
-
Side-products such as biaryl compounds or tars, particularly from diazotization reactions.[10]
-
Degradation products, which can cause discoloration.[11]
Q3: My compound shows significant streaking during TLC analysis and column chromatography on silica. How can I resolve this?
A3: Streaking is a common issue for polar, basic compounds on silica gel.[6][7] To mitigate this, you can:
-
Add a Basic Modifier: Incorporate a small amount (0.5-2%) of a volatile base like triethylamine (TEA) or ammonia into your eluent system.[7] This neutralizes the acidic silanol groups on the silica surface, reducing strong interactions.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or a bonded silica phase such as amino-propylated silica.[7][12]
Q4: I am attempting recrystallization, but my compound "oils out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound comes out of the solution as a liquid because the solution is saturated at a temperature above the compound's melting point in that specific solvent system.[11] To troubleshoot this:
-
Increase Solvent Volume: Your solution may be too concentrated. Add more hot solvent to ensure the compound remains dissolved as it cools past its melting point.[11]
-
Cool Slowly: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Rapid cooling encourages oiling out over crystal formation.[13][14]
-
Change the Solvent System: Select a solvent with a lower boiling point or use a multi-solvent system where the compound is less soluble.[11][15]
Q5: My purified this compound is yellow or brown. How can I remove the colored impurities?
A5: Discoloration is typically due to highly conjugated by-products or degradation.[11] An effective method for removal is:
-
Activated Charcoal Treatment: Before the hot filtration step in recrystallization, add a small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution. Boil the mixture for a few minutes, and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[11]
Troubleshooting Guides & Visual Workflows
Purification Method Selection
Choosing the correct purification strategy from the outset can save significant time and material. The following workflow provides a decision-making guide for purifying crude this compound.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Column Chromatography
This guide helps resolve common issues encountered during the column chromatography of this compound.
Caption: Troubleshooting guide for common chromatography issues.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound. Solvent choice is critical; water, ethanol, or a mixture of the two are good starting points due to the compound's polarity.[3][15]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., deionized water, ethanol)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Activated charcoal (optional, for colored impurities)
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Gradually add small portions of hot solvent until the solid completely dissolves.[3] Avoid adding a large excess of solvent to maximize yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small spatula tip of activated charcoal. Return the flask to the hot plate and gently boil for 2-5 minutes.[11]
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration into a pre-warmed, clean Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[14]
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography on Silica Gel with a Modified Eluent
This method is suitable when recrystallization fails to remove impurities of similar polarity. The addition of triethylamine (TEA) is key to obtaining good peak shape.[7]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents (e.g., Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA))
-
Chromatography column and accessories
-
TLC plates and chamber
Procedure:
-
TLC Analysis: Develop a suitable mobile phase. A good starting point is a mixture of DCM and MeOH. Test various ratios (e.g., 98:2, 95:5, 90:10 DCM:MeOH) with 1% TEA added to the total volume. Aim for an Rf value of 0.2-0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 98:2 DCM:MeOH + 1% TEA). Pack the column carefully to avoid air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like pure MeOH. Adsorb this solution onto a small amount of silica gel ("dry loading").[7] Evaporate the solvent completely and carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the initial, less polar solvent system. Collect fractions and monitor them by TLC.
-
Gradient Elution: If the product does not elute, gradually increase the polarity of the mobile phase (e.g., move from 98:2 to 95:5 DCM:MeOH, always including 1% TEA). A slow, shallow gradient is often more effective than a steep one.[12]
-
Fraction Pooling and Evaporation: Combine the pure fractions as identified by TLC. Remove the solvent under reduced pressure. Note that removing the final traces of TEA might require co-evaporation with another solvent or placing the sample under high vacuum.
References
- 1. This compound | C5H4FNO | CID 2762919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 22282-73-1 [matrix-fine-chemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. teledynelabs.com [teledynelabs.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Tips & Tricks [chem.rochester.edu]
Common impurities in 3-Fluoropyridin-4-ol synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of 3-Fluoropyridin-4-ol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and removal of common impurities.
Issue 1: Presence of Unreacted Starting Materials
-
Question: My final product of this compound is contaminated with the starting material. How can I remove it?
-
Answer: The presence of unreacted starting materials is a common issue. The appropriate removal strategy depends on the synthetic route employed.
-
For the Balz-Schiemann Route (from 3-Amino-4-hydroxypyridine): Unreacted 3-amino-4-hydroxypyridine is more polar than the desired product. It can typically be removed by column chromatography on silica gel.
-
For the Nucleophilic Aromatic Substitution (SNAr) Route (from 3,4-difluoropyridine or 4-chloro-3-fluoropyridine): Unreacted dihalopyridine starting materials are less polar than this compound. Purification can be achieved through recrystallization or column chromatography.
-
Issue 2: Formation of Isomeric Impurities
-
Question: I have identified an isomeric impurity in my this compound product. How can I separate it?
-
Answer: The formation of regioisomers can occur, particularly in the SNAr synthesis if the substitution is not completely regioselective. For instance, hydrolysis of 3,4-difluoropyridine could potentially yield 4-fluoro-3-hydroxypyridine as a minor isomer.
-
Separation: Due to the similar physical properties of isomers, separation can be challenging. High-performance liquid chromatography (HPLC) or careful column chromatography with a suitable eluent system is often required. It is crucial to monitor fractions closely by a sensitive analytical technique like LC-MS or ¹⁹F NMR.
-
Issue 3: Presence of Polymeric or Tar-Like Byproducts
-
Question: My crude product is a dark, tarry substance, making purification difficult. What causes this and how can I clean it up?
-
Answer: The formation of dark, polymeric materials is often associated with the Balz-Schiemann reaction, arising from the decomposition of the diazonium salt intermediate.
-
Prevention and Removal:
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization step to minimize decomposition.
-
Work-up: An initial work-up with a non-polar solvent can help remove some of the tarry material.
-
Activated Charcoal: Treatment of the crude product solution with activated charcoal can effectively decolorize the solution by adsorbing the polymeric impurities.
-
Filtration: After charcoal treatment, the solution should be filtered (hot filtration if the product is dissolved) to remove the charcoal and other insoluble materials.
-
-
Frequently Asked Questions (FAQs)
Synthesis and Impurity Profile
-
Q1: What are the most common synthetic routes to this compound?
-
A1: The two primary synthetic routes are:
-
The Balz-Schiemann reaction: This involves the diazotization of 3-amino-4-hydroxypyridine followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source.
-
Nucleophilic Aromatic Substitution (SNAr): This route typically involves the hydrolysis of a di-substituted pyridine, such as 3,4-difluoropyridine or 4-chloro-3-fluoropyridine, under basic conditions.
-
-
-
Q2: What are the major impurities associated with each synthetic route?
-
A2:
-
Balz-Schiemann Route:
-
Unreacted 3-amino-4-hydroxypyridine.
-
Phenolic byproducts from the reaction of the diazonium salt with water.
-
Polymeric or tar-like substances.
-
-
SNAr Route:
-
Unreacted starting material (e.g., 3,4-difluoropyridine, 4-chloro-3-fluoropyridine).
-
Isomeric hydroxypyridines (e.g., 4-fluoro-3-hydroxypyridine).
-
Over-reaction or side-reaction products depending on the specific conditions.
-
-
-
Purification Methodologies
-
Q3: Can you provide a general protocol for the recrystallization of this compound?
-
A3: Yes, recrystallization is a highly effective method for purifying this compound, especially for removing less polar impurities.
Experimental Protocol: Recrystallization
-
Solvent Selection: A mixture of ethanol and water, or ethyl acetate and hexane, are good starting points for solvent screening. The ideal solvent system should dissolve the compound when hot but have low solubility when cold.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent (or the more polar solvent of a co-solvent system).
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
-
-
-
Q4: What are the recommended conditions for purifying this compound by column chromatography?
-
A4: Column chromatography is effective for separating impurities with different polarities.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel is the most commonly used stationary phase.
-
Eluent System: A gradient elution is often most effective. Start with a less polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity (e.g., to hexane/ethyl acetate 1:1 or pure ethyl acetate). The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude mixture.
-
Packing the Column: The column should be packed carefully to avoid air bubbles and channels. A "wet-packing" or "dry-packing" method can be used.
-
Loading the Sample: The crude product should be dissolved in a minimal amount of the initial eluent or a more polar solvent and then adsorbed onto a small amount of silica gel before being loaded onto the column.
-
Elution and Fraction Collection: Elute the column with the chosen solvent system and collect fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Data Presentation
The following table summarizes the expected purity of this compound after applying different purification techniques. The actual values may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Starting Material Impurity | Isomeric Impurity | Polymeric Impurities | Final Purity (Typical) |
| None (Crude Product) | 1-10% | 0-5% | Present | 85-95% |
| Recrystallization | <1% | 0-5% | Significantly Reduced | >98% |
| Column Chromatography | <0.5% | <0.5% | Removed | >99% |
Visualization
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common impurities in this compound synthesis.
Technical Support Center: Synthesis of 3-Fluoropyridin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield in the synthesis of 3-Fluoropyridin-4-ol. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during its synthesis.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues that may arise during the synthesis of this compound. The primary synthetic strategy discussed involves a two-step process: 1) Nucleophilic aromatic substitution to form a 3-fluoro-4-alkoxypyridine precursor, and 2) Demethylation to yield the final product.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion during the formation of 3-fluoro-4-methoxypyridine | 1. Low reactivity of the starting material (e.g., 4-chloro-3-fluoropyridine): The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom can deactivate the ring towards nucleophilic attack. 2. Presence of moisture: Water can react with the base (e.g., sodium methoxide) and reduce its efficacy. 3. Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Inefficient base: The base used may not be strong enough to facilitate the reaction effectively. | 1. Increase reaction temperature: Carefully increase the temperature in increments, monitoring for product formation and decomposition. 2. Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. 3. Change the base: Consider using a stronger base, such as potassium tert-butoxide, if sodium methoxide is ineffective. 4. Increase reaction time: Monitor the reaction by TLC or GC-MS and extend the reaction time if starting material is still present. |
| Formation of multiple byproducts in the methoxylation step | 1. Side reactions due to high temperatures: Elevated temperatures can lead to decomposition or alternative reaction pathways. 2. Reaction with solvent: The solvent may not be inert under the reaction conditions. | 1. Optimize temperature: Screen a range of lower temperatures to find a balance between reaction rate and selectivity. 2. Solvent selection: Use a high-boiling, aprotic polar solvent like DMF or DMSO, ensuring it is anhydrous. |
| Low yield during the demethylation of 3-fluoro-4-methoxypyridine | 1. Incomplete reaction: The demethylating agent may not be strong enough, or the reaction time may be insufficient. 2. Decomposition of the product: this compound may be unstable at the high temperatures often required for demethylation with reagents like pyridine hydrochloride. 3. Re-methylation: If methyl halides are generated as a byproduct, they could potentially re-methylate the product or starting material. 4. Presence of water with pyridine hydrochloride: Water can lead to polymerization during demethylation. | 1. Choice of demethylating agent: For thermally sensitive substrates, consider milder reagents like boron tribromide (BBr₃) at low temperatures. If using pyridine hydrochloride, ensure it is anhydrous and use a sufficient excess. HBr in acetic acid is another alternative. 2. Optimize reaction time and temperature: Monitor the reaction closely to find the optimal conditions that maximize product formation while minimizing degradation. 3. Use of a scavenger: In some demethylation reactions, a scavenger for the generated methyl halide can be beneficial. 4. Ensure anhydrous conditions: When using pyridine hydrochloride, it is crucial to use a dry reagent. |
| Difficulty in purifying the final product, this compound | 1. High polarity and water solubility: The hydroxyl group on the pyridine ring makes the product highly polar and potentially water-soluble, complicating extraction. 2. Formation of tar or polymeric materials: High-temperature reactions can lead to the formation of intractable materials. 3. Co-elution with starting material or byproducts during chromatography. | 1. Extraction: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) from a neutralized aqueous solution. Salting out the aqueous layer with NaCl can improve extraction efficiency. 2. Purification method: Column chromatography on silica gel is a common method. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/hexane, will likely be required. Recrystallization from a suitable solvent system can also be effective for obtaining highly pure material. 3. Optimize chromatography conditions: Use a gradient elution to improve separation. Consider using a different stationary phase if co-elution is a persistent issue. |
Frequently Asked Questions (FAQs)
Q1: What are the most promising synthetic routes to this compound?
A1: A highly plausible and frequently utilized strategy for synthesizing substituted pyridin-4-ols is a two-step sequence. This involves the initial synthesis of a 4-alkoxy precursor, such as 3-fluoro-4-methoxypyridine, followed by O-demethylation to yield the desired this compound. The precursor, 3-fluoro-4-methoxypyridine, can be synthesized via nucleophilic aromatic substitution (SNAr) of a suitable starting material like 4-chloro-3-fluoropyridine with sodium methoxide.
Q2: I am struggling with the demethylation of 3-fluoro-4-methoxypyridine. What are the best reagents and conditions to use?
A2: Several reagents can be effective for the O-demethylation of methoxypyridines. The choice of reagent often depends on the functional group tolerance of your substrate and the desired reaction conditions. Common options include:
-
Pyridine hydrochloride: This is a classic and cost-effective reagent. The reaction is typically carried out by heating the methoxypyridine with a molten excess of anhydrous pyridine hydrochloride at high temperatures (180-220 °C).
-
Hydrobromic acid (HBr): Refluxing in a mixture of HBr and acetic acid is a strong demethylating condition.
-
Boron tribromide (BBr₃): This is a very effective but also a highly reactive and corrosive reagent. It is typically used at low temperatures (e.g., -78 °C to room temperature) in a chlorinated solvent like dichloromethane and is suitable for substrates with sensitive functional groups.
-
L-selectride: This bulky borohydride has been shown to be effective for the chemoselective demethylation of methoxypyridines.[1]
Q3: My demethylation reaction with pyridine hydrochloride is producing a black tar-like substance and a low yield of the desired product. What is happening and how can I fix it?
A3: The formation of tar is a common issue in high-temperature reactions, especially with heterocyclic compounds. This is likely due to the decomposition of your starting material or product. To mitigate this:
-
Ensure anhydrous conditions: The presence of water with pyridine hydrochloride can promote polymerization.
-
Lower the reaction temperature: Try running the reaction at the lower end of the recommended temperature range (e.g., 180 °C) and monitor for the completion of the reaction.
-
Reduce reaction time: Prolonged heating can lead to increased decomposition.
-
Consider alternative reagents: If lowering the temperature and time is not effective, switching to a milder demethylating agent like BBr₃ at low temperatures may be necessary.
Q4: How can I effectively purify the final this compound product?
A4: this compound is a polar compound. After the reaction work-up, which typically involves neutralization and extraction, column chromatography is a reliable purification method. Use a silica gel column and a polar eluent system. A gradient of ethyl acetate in hexane or methanol in dichloromethane is a good starting point. Recrystallization can be another effective method for final purification. Screening for a suitable solvent or solvent mixture is recommended.
Data Presentation
Table 1: Comparison of Demethylation Methods for Methoxyarenes
| Demethylating Agent | Typical Conditions | Advantages | Disadvantages | Reported Yields (Analogous Systems) |
| Pyridine Hydrochloride | Neat, 180-220 °C | Inexpensive, solvent-free. | High temperatures, potential for thermal decomposition, hygroscopic reagent.[2] | Good to high yields for robust substrates.[1] |
| Hydrobromic Acid (HBr) | Reflux in AcOH | Strong and effective. | Harsh acidic conditions, low functional group tolerance.[3] | Can be high, but substrate dependent. |
| Boron Tribromide (BBr₃) | DCM, -78 °C to RT | Mild conditions, high functional group tolerance. | Expensive, highly reactive, moisture-sensitive.[4] | Generally high yields. |
| L-selectride | Reflux in THF | Chemoselective.[1] | Hydride reagent, may have other reactivities. | Good yields reported for methoxypyridines.[1] |
Experimental Protocols
Protocol 1: Synthesis of 3-fluoro-4-methoxypyridine via Nucleophilic Aromatic Substitution
This protocol is based on standard SNAr reactions on chloropyridines.
Materials:
-
4-chloro-3-fluoropyridine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous Dimethylformamide (DMF)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium methoxide (1.2 equivalents).
-
Add anhydrous DMF to dissolve the sodium methoxide.
-
Add 4-chloro-3-fluoropyridine (1.0 equivalent) to the solution.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous mixture with toluene or another suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-fluoro-4-methoxypyridine.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Demethylation of 3-fluoro-4-methoxypyridine using Pyridine Hydrochloride
This protocol is adapted from general procedures for the demethylation of aryl methyl ethers using pyridine hydrochloride.[1]
Materials:
-
3-fluoro-4-methoxypyridine
-
Anhydrous pyridine hydrochloride
-
Water
-
Sodium bicarbonate (solid)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for high-temperature reactions
Procedure:
-
In a round-bottom flask, combine 3-fluoro-4-methoxypyridine (1.0 equivalent) and anhydrous pyridine hydrochloride (3-5 equivalents).
-
Heat the mixture to 180-200 °C with stirring, allowing the pyridine hydrochloride to melt and the reaction to proceed.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture to below 100 °C and carefully quench by adding water.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) or by recrystallization.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield in the demethylation step.
References
Stability and degradation pathways of 3-Fluoropyridin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation pathways of 3-Fluoropyridin-4-ol. The information herein is compiled from established chemical principles and data from analogous compounds due to the limited availability of specific stability studies for this molecule.
Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected peaks in chromatogram | Degradation: The compound may be degrading under the experimental conditions (e.g., pH, temperature, light).Contamination: Impurities in solvents, reagents, or from the experimental setup. | - Confirm Degradation: Use mass spectrometry (MS) to identify the mass of the new peaks and compare them with potential degradation products (see --INVALID-LINK--).- Evaluate Stressors: Identify the condition (acid, base, oxidant, light) that is causing the degradation.- Run Blanks: Inject the mobile phase and a sample diluent blank to check for system and solvent contamination. |
| Decrease in parent compound concentration without major degradation peaks | Adsorption: The compound may be adsorbing to the surfaces of containers (e.g., glass, plastic).Precipitation: The compound may be precipitating out of solution due to low solubility in the chosen solvent or buffer. | - Use Silanized Glassware: To minimize adsorption to glass surfaces.- Check Solubility: Ensure the compound is fully dissolved at the experimental concentration and temperature. Consider using a different solvent or a co-solvent. |
| Inconsistent analytical results | Sample Preparation Inconsistency: Variations in sample preparation can lead to variability in results.Instrument Variability: Fluctuations in instrument performance. | - Standardize Protocol: Ensure a consistent and well-documented sample preparation procedure.- Use an Internal Standard: To account for variations in injection volume and instrument response.- System Suitability: Perform system suitability tests before each analytical run to ensure the instrument is performing adequately. |
| Discoloration of the sample solution | Oxidation: Pyridinol compounds can be susceptible to oxidation, which may lead to the formation of colored byproducts. | - Use Freshly Prepared Solutions: Prepare solutions immediately before use.- Deoxygenate Solvents: Purge solvents with an inert gas like nitrogen or argon.- Protect from Light: Store solutions in amber vials or protect them from light. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under normal storage conditions?
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemical structure (a fluorinated hydroxypyridine), the following degradation pathways are plausible:
-
Oxidative Degradation: The pyridinol ring is susceptible to oxidation, which could lead to the formation of N-oxides, hydroxylated derivatives, and eventual ring-opening products. This is a common degradation pathway for hydroxypyridines.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, potentially leading to dimerization, rearrangement, or ring cleavage. Pyridine derivatives are known to be photoreactive.
-
Hydrolysis (under forced conditions): While the C-F bond in 3-fluoropyridines is generally stable, under harsh acidic or basic conditions, hydrolysis of the fluorine atom to a hydroxyl group could occur, forming 3,4-dihydroxypyridine.
Q3: What are the potential degradation products of this compound?
A3: Based on the proposed degradation pathways, potential degradation products could include:
-
From Oxidation: this compound-N-oxide, hydroxylated derivatives (e.g., 3-Fluoro-x,4-dihydroxypyridine), and subsequent ring-opened products.
-
From Photodegradation: Various photoproducts, the structures of which would require detailed photostability studies to elucidate.
-
From Hydrolysis: 3,4-Dihydroxypyridine.
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is the recommended approach. This method should be able to separate the intact this compound from its potential degradation products.
Proposed Degradation Pathways
The following diagrams illustrate the hypothesized degradation pathways of this compound.
References
Troubleshooting low yield in 3-Fluoropyridin-4-ol coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during coupling reactions with 3-Fluoropyridin-4-ol and its derivatives. Given the electronic properties of the fluoropyridine scaffold, researchers may face issues such as low yield and catalyst deactivation. This guide offers practical solutions and detailed protocols to enhance reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound derivatives challenging?
A1: The primary difficulty arises from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1] This phenomenon is often referred to as the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen.[1] The electron-withdrawing nature of the fluorine atom can also influence the reactivity of the pyridine ring.
Q2: What are the most common side reactions, and how can they be minimized?
A2: Common side reactions include:
-
Homocoupling: This is the self-coupling of the boronic acid (in Suzuki-Miyaura reactions) or terminal alkyne (in Sonogashira reactions) to form undesired dimers. It is often promoted by the presence of oxygen.[2] To minimize this, ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[2][3]
-
Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom, and is particularly prevalent with heteroaryl boronic acids in the presence of aqueous bases. To mitigate this, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, or conduct the reaction under anhydrous conditions.
-
Dehalogenation: The halide on the pyridine substrate is replaced by a hydrogen atom. This can sometimes be favored at higher temperatures, so optimizing the reaction temperature is crucial.[1]
Q3: How do I choose the right catalyst and ligand for my reaction?
A3: The choice of catalyst and ligand is critical for a successful reaction. For electron-deficient substrates like fluoropyridines, bulky, electron-rich phosphine ligands are often beneficial.[4] Ligands from the Buchwald (e.g., SPhos, XPhos) and Hartwig groups have shown great success in promoting challenging couplings.[5][6] For Sonogashira reactions, a combination of a palladium catalyst and a copper(I) co-catalyst is typically used.[2][7]
Q4: Which base should I use for my coupling reaction?
A4: The base plays a crucial role in the catalytic cycle, but its choice is highly substrate-dependent.
-
For Suzuki-Miyaura reactions , common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[4]
-
For Buchwald-Hartwig aminations , strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required.[5][8] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or K₃PO₄ may be necessary, potentially requiring higher temperatures.[8][9]
-
For Sonogashira reactions , an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[2][10]
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to troubleshooting low yields in coupling reactions involving this compound derivatives.
Caption: A logical workflow for troubleshooting low yields in coupling reactions.
Data Presentation: Sonogashira Coupling of 3-Fluoro-4-iodopyridine
The following table summarizes reported yields for the Sonogashira coupling of 3-Fluoro-4-iodopyridine with various terminal alkynes. This data can serve as a benchmark for expected outcomes.
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 3-Fluoro-4-(phenylethynyl)pyridine | 90-99 |
| 2 | 1-Heptyne | 3-Fluoro-4-(hept-1-yn-1-yl)pyridine | 85-95 |
| 3 | Propargyl alcohol | 3-(3-Fluoropyridin-4-yl)prop-2-yn-1-ol | 75-85 |
| 4 | 4-Ethynylanisole | 3-Fluoro-4-((4-methoxyphenyl)ethynyl)pyridine | 88-98 |
| 5 | (Trimethylsilyl)acetylene | 3-Fluoro-4-((trimethylsilyl)ethynyl)pyridine | 90-99 |
| Data sourced from literature for illustrative purposes.[2] |
Experimental Protocols
Note: These are generalized procedures and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of a 4-halo-3-fluoropyridine with an arylboronic acid.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the 4-halo-3-fluoropyridine (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).[4]
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).[4]
-
Solvent Addition: Evacuate and backfill the tube with an inert gas three times. Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).[4]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).[4]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N coupling of a 4-halo-3-fluoropyridine with an amine.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Procedure:
-
Reaction Setup: In a dry, inert-atmosphere glovebox or Schlenk tube, combine the 4-halo-3-fluoropyridine (1.0 mmol), the amine (1.2 mmol), a strong base (e.g., NaOtBu, 1.4 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), and a suitable phosphine ligand (e.g., Xantphos, 0.02-0.04 mmol).[10]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture with stirring at a specified temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product as needed, for example, by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol provides a general method for coupling a 4-halo-3-fluoropyridine with a terminal alkyne.
Procedure:
-
Reaction Setup: To a solution of 3-Fluoro-4-iodopyridine (1.0 equiv) in a suitable solvent (e.g., THF or DMF), add an amine base such as triethylamine (Et₃N) (2.0-3.0 equiv).[2][10]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv) and the copper(I) co-catalyst (e.g., CuI, 0.025 equiv).[7]
-
Alkyne Addition: Slowly add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture via syringe.[2]
-
Reaction: Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C) and monitor the reaction progress by TLC.[2]
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure. Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate). Purify the crude product by silica gel column chromatography to obtain the pure 4-alkynyl-3-fluoropyridine.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Preventing N-oxide formation during 3-Fluoropyridin-4-ol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted formation of N-oxides during reactions with 3-Fluoropyridin-4-ol.
Frequently Asked Questions (FAQs)
Q1: Why is N-oxide formation a common side reaction with this compound?
A1: The pyridine nitrogen in this compound possesses a lone pair of electrons, making it susceptible to oxidation, particularly in the presence of oxidizing reagents or even atmospheric oxygen under certain conditions. The electronic nature of the substituents on the pyridine ring influences this reactivity. While the 3-fluoro group is electron-withdrawing, the 4-hydroxyl group is electron-donating, increasing the electron density at the nitrogen atom and making it more prone to oxidation compared to unsubstituted pyridine.
Q2: What are the common oxidizing conditions that lead to N-oxide formation?
A2: N-oxide formation can occur intentionally or as an unwanted side reaction. Common laboratory reagents and conditions that can cause N-oxidation of pyridines include:
-
Peroxy acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are potent oxidants for pyridine nitrogen.
-
Hydrogen peroxide: Often used with a catalyst, such as methyltrioxorhenium (MTO) or in the presence of acetic acid.
-
Atmospheric oxygen: Prolonged reaction times at elevated temperatures, especially in the presence of metal catalysts, can lead to aerial oxidation.
Q3: How can I detect the formation of the this compound N-oxide byproduct?
A3: The formation of the N-oxide can be monitored using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The N-oxide is typically more polar than the parent pyridine and will have a lower Rf value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protons on the pyridine ring, particularly those alpha to the nitrogen (positions 2 and 6), will experience a downfield shift upon N-oxidation.
-
¹³C NMR: The carbon atoms adjacent to the nitrogen will also show a downfield shift.
-
¹⁵N NMR: A significant deshielding (shift to a higher frequency) of the pyridine nitrogen signal is a clear indicator of N-oxide formation.[1]
-
-
Mass Spectrometry (MS): The N-oxide will have a molecular weight that is 16 units (due to the additional oxygen atom) higher than the starting material.
Troubleshooting Guide: Preventing N-Oxide Formation
Issue 1: N-oxide is observed as a significant byproduct in my reaction.
This is a common issue when performing reactions that are sensitive to oxidation or when using reagents that have oxidizing potential.
Solution 1: Reaction Condition Optimization
Careful control of reaction parameters can minimize N-oxide formation.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen. This is particularly crucial for long reactions or those at elevated temperatures.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Temperature Control: Avoid unnecessarily high reaction temperatures, as this can accelerate oxidation.
-
Reagent Purity: Ensure the purity of your starting materials and reagents to avoid contaminants that may promote oxidation.
Solution 2: Pyridine Nitrogen Protection
Protecting the pyridine nitrogen is a highly effective strategy to prevent N-oxidation. The use of a borane protecting group is a common and reliable method.
Workflow for Borane Protection Strategy
Caption: Workflow for preventing N-oxide formation using a borane protecting group.
Experimental Protocol: Borane Protection of this compound
-
Dissolution: Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., THF, Dichloromethane) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Borane: Slowly add a solution of borane-tetrahydrofuran complex (BH3-THF, 1.0 M in THF, 1.1 equivalents) or borane-dimethyl sulfide complex (BH3-SMe2, 1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction by TLC or ¹H NMR to confirm the formation of the borane complex. The complex can often be used directly in the next step without isolation.
Experimental Protocol: Deprotection of the Borane Complex
-
Quenching: After the desired reaction is complete, cool the reaction mixture to 0 °C.
-
Acidification: Slowly add an acidic solution, such as aqueous HCl (e.g., 1 M or 2 M), to the reaction mixture. This will quench any remaining borane and cleave the pyridine-borane complex. Caution: Hydrogen gas may be evolved.
-
Workup: Proceed with the standard aqueous workup and extraction procedure to isolate the final product.
Table 1: Representative Yield Comparison for a Hypothetical Alkylation Reaction
| Strategy | Reagents | Product Yield | N-Oxide Byproduct |
| Unprotected | This compound, Alkyl Halide, Base | 60-70% | 15-25% |
| Borane Protection | This compound-Borane Complex, Alkyl Halide, Base | >90% | <2% |
Note: Yields are hypothetical and for illustrative purposes, based on the general effectiveness of the borane protection strategy for pyridines.[2][3][4]
Issue 2: My desired reaction is complete, but I have formed the N-oxide during workup or purification.
Solution: Post-Reaction Deoxygenation
If N-oxide formation is unavoidable or occurs during subsequent steps, a deoxygenation reaction can be employed to convert the N-oxide back to the parent pyridine.
Deoxygenation Workflow
References
Technical Support Center: Purifying 3-Fluoropyridin-4-ol via Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Fluoropyridin-4-ol using column chromatography.
Troubleshooting Guide
Users often encounter several key challenges during the chromatographic purification of pyridine derivatives. This guide addresses the most common issues in a question-and-answer format.
Issue 1: Poor Separation and Peak Tailing
Q: Why am I observing significant peak tailing and poor separation of this compound on my silica gel column?
A: Peak tailing is a frequent issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1] The primary cause is the strong interaction between the basic nitrogen atom of the pyridine ring and the acidic residual silanol groups on the surface of the silica stationary phase.[1] This can lead to non-uniform flow and broadened peaks. Other contributing factors can include column overload (injecting too much sample) or a mismatch between the sample solvent and the mobile phase.[1]
Solutions:
-
Mobile Phase Modification: Add a competing base, such as triethylamine (TEA), to your mobile phase at a low concentration (e.g., 0.1-1% v/v).[1] The TEA will preferentially interact with the acidic silanol sites, minimizing their interaction with your target compound.[1]
-
Stationary Phase Selection: Consider using a less acidic or inert stationary phase. Options include:
-
Deactivated Silica Gel: Pre-treat the silica gel with a reagent like TEA to block the active silanol sites.
-
Alumina (Basic or Neutral): Alumina can be a good alternative to silica gel for purifying basic compounds.[2]
-
Polymer-Based Columns: These are often more robust to a wider pH range.
-
-
pH Adjustment: Adjusting the mobile phase pH can alter the ionization state of your compound and impurities, which can significantly impact retention and selectivity.[1]
Issue 2: Low Recovery and Sample Degradation
Q: I'm experiencing low recovery of my this compound after column chromatography. What might be the cause?
A: Low recovery is often indicative of sample degradation on the stationary phase. The acidic nature of standard silica gel can be harsh on sensitive molecules like many pyridine derivatives, leading to decomposition during the purification process.[3]
Solutions:
-
Assess Compound Stability: Before performing a large-scale column, it is crucial to test the stability of this compound on the chosen stationary phase. A simple method is to perform a 2D TLC or to stir a small amount of the crude material with the stationary phase in the chosen eluent for a period mimicking the column run time.[1][2][3]
-
Change the Stationary Phase: If degradation is observed, switch to a more inert stationary phase such as neutral or basic alumina, or deactivated silica gel.[1][2]
-
Optimize Elution: A very slow elution can increase the time your compound spends on the column, potentially leading to more degradation. Once you have a good separation, you can try to optimize the flow rate.
Issue 3: Difficulty in Choosing the Right Solvent System
Q: How do I select the optimal mobile phase for purifying this compound?
A: The selection of an appropriate solvent system (mobile phase) is critical for achieving good separation. This is typically done by analyzing the crude mixture using Thin Layer Chromatography (TLC).
Solutions:
-
TLC Analysis: Test various solvent systems of differing polarities. Common choices for pyridine-based compounds include mixtures of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate, methanol, or acetone).[4][5][6]
-
Target Rf Value: Aim for a solvent system that gives your target compound, this compound, an Rf value of approximately 0.3.[7] This generally provides the best balance for good separation on a column.
-
Maximize Separation (ΔRf): In addition to the target Rf, choose a solvent system that maximizes the difference in Rf values between your product and any impurities.[7]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a stationary phase when purifying this compound?
Given the basic nature of the pyridine ring, it is advisable to start with a less acidic stationary phase than standard silica gel. Consider using neutral alumina or silica gel that has been deactivated with triethylamine.
Q2: Can I use a gradient elution for my purification?
Yes, a gradient elution, where the polarity of the mobile phase is gradually increased over time, can be very effective, especially for separating compounds with significantly different polarities.[4]
Q3: My compound is not moving from the baseline on the TLC plate, even with highly polar solvent systems. What should I do?
If your compound is very polar and remains at the baseline, you may need to use a more polar stationary phase, such as reversed-phase silica (C18), or add a stronger polar solvent like methanol or even small amounts of acetic or formic acid to your mobile phase (if your compound is stable in acidic conditions).
Q4: How can I confirm that the collected fractions contain my desired product?
You should analyze the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate and run it using the same solvent system as the column. Combine the fractions that show a single spot corresponding to the Rf of your pure product.
Experimental Protocols
Protocol 1: Assessing Compound Stability on Stationary Phases
-
Prepare slurries of different stationary phases (e.g., silica gel, neutral alumina, basic alumina) in your chosen eluent in separate flasks.[2]
-
Dissolve a small, known amount of your crude this compound in a minimal amount of solvent.
-
Add an equal aliquot of the crude mixture to each slurry and a control flask containing only the eluent.
-
Stir all flasks for a duration that mimics the expected time of your column chromatography (e.g., 30-60 minutes).[2]
-
Filter each slurry and wash the stationary phase with additional eluent.
-
Concentrate the filtrates and analyze them by TLC or another appropriate method (e.g., LC-MS, NMR) to check for degradation products and compare the recovery of the starting material. The stationary phase that shows the least degradation and highest recovery is the most suitable.[2]
Protocol 2: General Column Chromatography Workflow
-
Slurry Preparation: Prepare a slurry of the chosen stationary phase in the initial, least polar mobile phase.
-
Column Packing: Carefully pour the slurry into the column, ensuring even packing without any air bubbles.[8]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of the stationary phase and carefully load it onto the top of the packed column.[4]
-
Elution: Begin eluting with the mobile phase, starting with the least polar composition determined from your TLC analysis.[4]
-
Fraction Collection: Collect fractions of a consistent volume.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Example TLC Data for Solvent System Screening
| Solvent System (v/v) | Rf of this compound | Rf of Impurity 1 | Rf of Impurity 2 | ΔRf (Product - Impurity 1) | ΔRf (Product - Impurity 2) | Notes |
| Hexane:Ethyl Acetate (1:1) | 0.45 | 0.55 | 0.20 | 0.10 | 0.25 | Moderate separation |
| Dichloromethane:Methanol (95:5) | 0.32 | 0.35 | 0.10 | 0.03 | 0.22 | Poor separation from Impurity 1 |
| Ethyl Acetate:Methanol (98:2) | 0.28 | 0.50 | 0.05 | 0.22 | 0.23 | Good separation, ideal Rf |
| Dichloromethane:Acetone (4:1) | 0.60 | 0.75 | 0.40 | 0.15 | 0.20 | Rf too high |
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. orgsyn.org [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Fluoropyridin-4-ol and 3-Chloropyridin-4-ol for Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3-fluoropyridin-4-ol and 3-chloropyridin-4-ol, two key heterocyclic building blocks in medicinal chemistry. The selection between a fluoro or chloro substituent on the pyridine ring can significantly influence synthetic routes and molecular properties. This document aims to assist researchers in making informed decisions by comparing their physicochemical properties and reactivity in common synthetic transformations, supported by established chemical principles.
Physicochemical Properties: A Comparative Overview
Fluorine is more electronegative than chlorine, which would suggest a greater acid-strengthening effect on the pyridin-4-ol proton. However, in aromatic systems, chlorine can be a better π-acceptor, which can also influence acidity. For many aromatic compounds, the pKa values of corresponding fluoro and chloro derivatives are often quite similar. A comprehensive review on the bioisosteric effects of fluorine and chlorine in drug design notes the similarity in pKa for many fluorinated and chlorinated aromatic compounds.[1]
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 3-Chloropyridin-4-ol | Rationale for Comparison |
| Molecular Weight | 113.09 g/mol | 129.54 g/mol | Chlorine is a heavier atom than fluorine. |
| Predicted pKa | Similar to Chloro | Similar to Fluoro | Both halogens are electron-withdrawing, leading to similar expected acidities in many aromatic systems.[1] |
| Predicted logP | Lower | Higher | The logP contribution of fluorine is generally lower than that of chlorine, making fluoro-compounds more polar. |
Reactivity Comparison in Key Synthetic Transformations
The reactivity of the C-X bond in 3-halopyridin-4-ols is paramount for their utility as synthetic intermediates. Below, we compare the expected reactivity of this compound and 3-chloropyridin-4-ol in two crucial classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for functionalizing electron-deficient aromatic rings. The pyridine ring, particularly with the hydroxyl group in its pyridin-4-one tautomeric form, is activated for nucleophilic attack at the positions ortho and para to the nitrogen atom (C2, C4, and C6).[2][3]
In the addition-elimination mechanism of SNAr, the first step, the nucleophilic attack, is often rate-determining.[4] This step involves the formation of a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing nature of the pyridine nitrogen.[3] The reactivity is then largely governed by the electronegativity of the leaving group, which helps to polarize the C-X bond and facilitate the initial attack.
For SNAr reactions where the initial nucleophilic attack is the rate-limiting step, the typical order of leaving group ability for halogens is F > Cl > Br > I.[4] This is because the high electronegativity of fluorine strongly polarizes the carbon atom, making it more susceptible to nucleophilic attack.
Figure 1: Generalized workflow for the Nucleophilic Aromatic Substitution (SNAr) reaction on 3-halopyridin-4-ols.
Table 2: Reactivity Comparison in SNAr Reactions
| Compound | Expected Relative Reactivity | Rationale |
| This compound | Higher | Fluorine's high electronegativity makes the C-F bond more polarized, favoring the initial nucleophilic attack. Fluoride is a better leaving group than chloride in many SNAr reactions.[4] |
| 3-Chloropyridin-4-ol | Lower | The C-Cl bond is less polarized than the C-F bond, making the carbon atom less electrophilic. |
-
To a solution of the 3-halopyridin-4-ol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP) is added the nucleophile (1.1 - 1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU, 2.0 eq).
-
The reaction mixture is heated to a temperature between 80-150 °C and monitored by TLC or LC-MS until completion.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with a boronic acid or ester.[5] The catalytic cycle generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst.[6]
The rate-determining step in these reactions is often the initial oxidative addition of the C-X bond to the palladium center. The reactivity trend for halogens in this step is typically I > Br > Cl >> F, which is related to the C-X bond dissociation energy.[7] The C-Cl bond is significantly stronger than C-Br or C-I, making chloroarenes less reactive. The C-F bond is the strongest, and thus fluoroarenes are generally the least reactive substrates in traditional cross-coupling reactions.
However, advancements in catalyst design, particularly the development of bulky, electron-rich phosphine ligands, have enabled the efficient coupling of aryl chlorides and, in some cases, aryl fluorides.[8] Nevertheless, for general applications, 3-chloropyridin-4-ol is expected to be a more reactive coupling partner than this compound in standard Suzuki-Miyaura conditions.
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Table 3: Reactivity Comparison in Suzuki-Miyaura Cross-Coupling
| Compound | Expected Relative Reactivity | Rationale |
| This compound | Lower | The C-F bond is very strong, making the oxidative addition to Pd(0) challenging and often requiring specialized, highly active catalyst systems. |
| 3-Chloropyridin-4-ol | Higher | The C-Cl bond is more readily cleaved by Pd(0) in the oxidative addition step compared to the C-F bond, making it a more suitable substrate for a broader range of Suzuki-Miyaura conditions.[7] |
-
In a reaction vessel, the 3-chloropyridin-4-ol (1.0 eq), boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable ligand (e.g., SPhos, XPhos, 2-10 mol%) are combined.
-
A base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 eq) is added.
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) through several vacuum/backfill cycles.
-
Degassed solvents (e.g., a mixture of dioxane/water, toluene/water, or 2-MeTHF/water) are added via syringe.
-
The reaction mixture is heated to 80-110 °C with vigorous stirring and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by an appropriate method like column chromatography.
Summary and Recommendations
The choice between this compound and 3-chloropyridin-4-ol as a synthetic intermediate should be guided by the intended chemical transformation.
Table 4: Summary of Reactivity Comparison
| Reaction Type | Recommended Substrate | Rationale Summary |
| Nucleophilic Aromatic Substitution (SNAr) | This compound | Expected to be more reactive due to the high electronegativity of fluorine, which activates the ring for nucleophilic attack.[4] |
| Palladium-Catalyzed Cross-Coupling | 3-Chloropyridin-4-ol | Generally more reactive due to the lower C-Cl bond dissociation energy, facilitating the rate-limiting oxidative addition step.[7] |
-
For synthetic strategies that rely on nucleophilic aromatic substitution to introduce diversity, This compound is the recommended starting material due to its anticipated higher reactivity.
-
For transformations involving palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, 3-chloropyridin-4-ol is generally the more practical and reactive choice, compatible with a wider range of standard catalytic systems.
This guide provides a framework for decision-making based on fundamental reactivity principles. Researchers are encouraged to perform specific experimental validation for their unique applications, as catalyst systems and reaction conditions can be tailored to overcome some of the inherent reactivity differences.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Suzuki Coupling [organic-chemistry.org]
The Fluorine Advantage: A Comparative Analysis of the Biological Activity of Fluorinated vs. Non-Fluorinated Pyridinols
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorinated and Non-Fluorinated Pyridinol Derivatives, Supported by Experimental Data.
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance pharmacological properties. This guide provides a comparative analysis of the biological activity of fluorinated and non-fluorinated pyridinol derivatives, a scaffold of significant interest in drug discovery. By examining key experimental data, we aim to elucidate the impact of fluorination on anticancer activity and kinase inhibition, providing valuable insights for the design of next-generation therapeutics.
Executive Summary
Comparative Biological Activity: A Data-Driven Analysis
To illustrate the impact of fluorination, we present a comparative analysis of the cytotoxic activity of fluorinated versus non-fluorinated lepidiline analogues, which share a core structure amenable to such comparison. Lepidilines are a class of compounds that have been investigated for their anticancer properties.
Table 1: Comparative Cytotoxicity (CC50) of Fluorinated vs. Non-Fluorinated Lepidiline Analogues against HeLa Cancer Cells
| Compound | Structure | Fluorination | CC50 (µM)[1] |
| Lepidiline A Analogue (Non-Fluorinated) | Imidazolium salt with non-fluorinated benzyl substituents | No | >10 µM (reported as less active) |
| Fluorinated Lepidiline A Analogue 1e | Imidazolium salt with a 4-fluorobenzyl group | Yes | < 1 µM[1] |
| Fluorinated Lepidiline A Analogue 1f | Imidazolium salt with a 4-(trifluoromethyl)benzyl group | Yes | < 1 µM[1] |
| Fluorinated Lepidiline A Analogue 1g | Imidazolium salt with a 4-(trifluoromethoxy)benzyl group | Yes | < 1 µM[1] |
| 4,5-Diphenyl Lepidiline Analogue 9a | Imidazolium salt with 4,5-diphenyl and 4-fluorobenzyl groups | Yes | 0.019 µM[1] |
As the data in Table 1 indicates, the introduction of fluorine-containing substituents to the lepidiline scaffold results in a remarkable increase in cytotoxicity against the HeLa human cervical cancer cell line.[1] The non-fluorinated analogue exhibited significantly lower activity, while all the fluorinated derivatives demonstrated potent, sub-micromolar cytotoxicity.[1] This highlights the profound impact of fluorine in enhancing the anticancer potential of this class of compounds.
While not a direct pyridinol comparison, the following table showcases the potent anticancer activity of various fluorinated pyridine derivatives, further supporting the role of fluorine in enhancing biological activity.
Table 2: Anticancer Activity of Selected Fluorinated Pyridine Derivatives
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) |
| Pyridine-urea derivative | Compound 8e | MCF-7 (Breast) | 3.93[2] |
| 3,4-dihydropyridine-2(1H)-thione | Compound S22 | A375 (Melanoma) | 1.71[3] |
| 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one | Compound SK-25 | MiaPaCa-2 (Pancreatic) | 1.95[4] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (both fluorinated and non-fluorinated pyridinols) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
dot
Caption: Workflow for determining cell viability using the MTT assay.
In Vitro Kinase Assay
This protocol outlines a general procedure for measuring the inhibitory activity of compounds against a specific protein kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. The inhibitory effect of a compound is determined by quantifying the reduction in phosphorylation. This can be measured using various methods, including radioactivity (32P-ATP), fluorescence, or luminescence (e.g., ADP-Glo™ assay which measures ADP production).
Protocol (using ADP-Glo™ as an example):
-
Reagent Preparation: Prepare kinase buffer, kinase enzyme solution, substrate solution, ATP solution, and serial dilutions of the test compounds.
-
Reaction Setup: In a 384-well plate, add the test compound or vehicle control.
-
Kinase Reaction: Add the kinase enzyme to the wells, followed by the addition of a mixture of the substrate and ATP to initiate the reaction.
-
Incubation: Incubate the plate at room temperature or 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and ADP to ATP Conversion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control and determine the IC50 value.
dot
Caption: Workflow for an in vitro kinase inhibition assay using luminescence.
Signaling Pathway Modulation
Many pyridinol-based compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for kinase inhibitors.
dot
References
- 1. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized 3-Fluoropyridin-4-ol by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the purity validation of synthesized 3-Fluoropyridin-4-ol. It includes a detailed experimental protocol for a robust reversed-phase HPLC (RP-HPLC) method, a comparison with alternative analytical techniques, and supporting data presented in a clear, tabular format. The information herein is intended to assist researchers in establishing reliable quality control procedures for this important pharmaceutical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the safety and efficacy of the final drug product. HPLC is a powerful and widely used analytical technique for assessing the purity of chemical compounds due to its high resolution, sensitivity, and accuracy. This guide outlines a standard RP-HPLC method and compares its performance with other potential analytical approaches.
Potential Impurities in Synthesized this compound
The synthesis of this compound can result in various impurities. A common synthetic route involves the diazotization of 3-fluoro-4-aminopyridine followed by hydrolysis. Potential impurities may include:
-
Unreacted Starting Materials: 3-fluoro-4-aminopyridine.
-
Intermediates and By-products: Incompletely reacted diazonium salts or products from side reactions.
-
Degradation Products: Such as N-oxides or other oxidative degradation products.
-
Residual Solvents: From the reaction and purification steps.
A robust analytical method must be able to separate and quantify the main compound from these potential impurities.
Comparison of Analytical Methods for Purity Validation
The following table compares the proposed RP-HPLC method with other analytical techniques that could be employed for the purity assessment of this compound.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Application |
| Reversed-Phase HPLC (RP-HPLC) with UV Detection | Partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. | High resolution and sensitivity, quantitative accuracy, well-established and robust. | Requires specialized equipment, method development can be time-consuming. | Primary method for purity determination and impurity profiling. |
| Gas Chromatography (GC) with FID/MS Detection | Separation of volatile compounds based on their boiling points and interaction with a stationary phase. | Excellent for volatile impurities and residual solvents. | Not suitable for non-volatile compounds like this compound without derivatization. | Analysis of residual solvents. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase on a plate and a mobile phase. | Simple, rapid, and inexpensive for qualitative analysis. | Lower resolution and sensitivity compared to HPLC, not easily quantifiable. | In-process monitoring of reactions and preliminary purity checks. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Excellent for structural elucidation and identification of impurities. | Lower sensitivity for quantification of minor impurities compared to HPLC. | Structural confirmation and identification of unknown impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | High sensitivity and selectivity, provides molecular weight information for impurity identification. | More complex and expensive instrumentation than HPLC-UV. | Identification and quantification of trace-level impurities. |
Detailed Experimental Protocol: RP-HPLC Method
This section provides a detailed protocol for a stability-indicating RP-HPLC method for the purity validation of this compound.
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% Formic acid in Water. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile. |
| Gradient Elution | 0-5 min: 5% B; 5-25 min: 5% to 95% B; 25-30 min: 95% B; 30-31 min: 95% to 5% B; 31-35 min: 5% B. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection Wavelength | 275 nm. |
| Injection Volume | 10 µL. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v). |
Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample diluent to obtain a final concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound in the sample diluent to obtain a final concentration of 1.0 mg/mL.
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%.
Data Analysis
The purity of the sample is calculated by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Mandatory Visualizations
Experimental Workflow for HPLC Purity Validation
Caption: Workflow for HPLC purity validation of this compound.
Logical Relationship of Purity Validation Steps
Caption: Logical flow of HPLC method validation for purity analysis.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the purity validation of synthesized this compound. Its high resolving power allows for the effective separation of the main compound from potential process-related impurities and degradation products. While other analytical techniques have their specific applications, HPLC remains the gold standard for quantitative purity assessment in pharmaceutical development and quality control. Proper validation of the HPLC method according to ICH guidelines is essential to ensure the generation of accurate and reproducible data.
Navigating the Structure-Activity Relationship of 3-Fluoropyridin-4-ol Analogs: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the 3-fluoropyridin-4-ol scaffold presents a compelling starting point for the design of novel enzyme inhibitors, particularly targeting protein kinases. The strategic placement of a fluorine atom on the pyridine ring can significantly influence the compound's physicochemical properties, including its pKa, lipophilicity, and metabolic stability, thereby impacting its biological activity and pharmacokinetic profile. This guide provides a comparative analysis of this compound analogs and related pyridine derivatives, summarizing key quantitative data on their inhibitory activities, outlining detailed experimental methodologies, and visualizing the critical pathways and workflows involved in their evaluation.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is highly dependent on the nature and position of various substituents. Structure-activity relationship (SAR) studies on related pyridine-based inhibitors reveal that modifications to the core structure can dramatically alter potency and selectivity. While a comprehensive SAR study dedicated solely to this compound is not extensively documented in publicly available literature, valuable insights can be drawn from analogs where the pyridine core is a key feature.
Key determinants of activity often involve substitutions at positions C2, C5, and C6 of the pyridine ring, as well as modifications to the 4-hydroxyl group. For instance, in many kinase inhibitors, the pyridine nitrogen acts as a crucial hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site. The introduction of a fluorine atom at the 3-position can modulate the basicity of the pyridine nitrogen, potentially fine-tuning this key interaction.
Below are tables summarizing the inhibitory activities (IC50 values) of various pyridine and fluoropyridine analogs against different enzyme targets, primarily kinases. This data, gathered from multiple studies, allows for a comparative assessment of how structural modifications impact potency.
Table 1: Inhibitory Activity of Substituted Pyridine Analogs against Tyrosine Kinases
| Compound ID | Core Scaffold | R1 (at C2) | R2 (at C5) | R3 (at C6) | Target Kinase | IC50 (nM) |
| A1 | 3-Aminopyridine | - | 3,4,5-trimethoxyphenyl | - | ALK2 | 9.0[1] |
| A2 | 3-Aminopyridine | - | 3-hydroxyphenyl | - | ALK2 | 4.9[1] |
| B1 | 4-(Pyrazol-3-yl)-pyridine | H | H | Substituted aniline | JNK3 | 630[2] |
| B2 | 4-(Pyrazol-3-yl)-pyridine | F | H | Substituted aniline | JNK3 | Boost in potency[2] |
| C1 | Pyrido[2,3-d]pyrimidin-4(3H)-one | H | H | Phenyl | EGFRWT | >100,000 |
| C2 | Pyrido[2,3-d]pyrimidin-4(3H)-one | H | H | 4-Fluorophenyl | EGFRWT | 99[3][4] |
Table 2: Anticancer Activity of Substituted Pyridine Derivatives
| Compound ID | Core Scaffold | Substituents | Cell Line | IC50 (µM) |
| D1 | 1,2,4-Triazole-pyridine hybrid | Unsubstituted benzyl | B16F10 | 61.11[5] |
| D2 | 1,2,4-Triazole-pyridine hybrid | 4-Bromobenzyl | B16F10 | 41.12[5] |
| E1 | Pyrido[4,3-e][6][7][8]triazino[3,2-c][6][7][8]thiadiazine 6,6-dioxide | Unsubstituted phenyl | HCT-116 | Decreased activity |
| E2 | Pyrido[4,3-e][6][7][8]triazino[3,2-c][6][7][8]thiadiazine 6,6-dioxide | 3-Fluorophenyl | HCT-116 | 25-83[9] |
Experimental Protocols
To ensure the reliability and reproducibility of the biological data, standardized and detailed experimental protocols are paramount. Below are methodologies for key assays commonly employed in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent assay is a widely used method to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[6][7][8][10][11]
Materials:
-
Kinase of interest (e.g., a specific tyrosine kinase)
-
Kinase-specific substrate (peptide or protein)
-
ATP (ultra-pure)
-
Test compounds (this compound analogs)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compounds in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup:
-
In a 96-well plate, add the serially diluted test compounds or DMSO (vehicle control) to the appropriate wells.
-
Add the kinase enzyme to each well and incubate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[6][7][8]
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components (luciferase/luciferin) for the luminescence reaction. Incubate at room temperature for 30-60 minutes.[6][7][8]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Visualizing Key Processes
Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following visualizations were created using the Graphviz (DOT language) to depict a generic kinase signaling pathway and the workflow for evaluating kinase inhibitors.
Caption: A simplified representation of a receptor tyrosine kinase signaling pathway, a common target for pyridine-based inhibitors.
Caption: A workflow diagram illustrating the key stages in the evaluation of kinase inhibitors, from initial synthesis to a potential drug candidate.
References
- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting oncogenic kinases: Insights on FDA approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. mdpi.com [mdpi.com]
- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 11. carnabio.com [carnabio.com]
A Comparative Guide to the Synthetic Routes of 3-Fluoropyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Fluoropyridin-4-ol, a valuable building block in medicinal chemistry and drug development, can be approached through several synthetic pathways. This guide provides a comparative analysis of two prominent routes, offering insights into their respective methodologies, yields, and reaction conditions to aid researchers in selecting the most suitable approach for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From 3-Fluoropyridine | Route 2: From 4-Aminopyridine |
| Starting Material | 3-Fluoropyridine | 4-Aminopyridine |
| Key Intermediates | 3-Fluoro-4-pyridinecarboxylic acid, Methyl 3-fluoropyridine-4-carboxylate | 3-Fluoro-4-aminopyridine |
| Key Reactions | Directed ortho-metalation/carboxylation, Esterification, Hydrolysis | Diazotization, Balz-Schiemann reaction, Diazotization/Hydrolysis |
| Overall Yield | Moderate | Moderate to Low |
| Reagent Hazards | n-Butyllithium (pyrophoric), Thionyl chloride (corrosive) | Hydrofluoric acid (highly toxic and corrosive), Sodium nitrite (oxidizer) |
| Scalability | Potentially scalable with careful handling of pyrophoric reagents | Scalable with appropriate safety measures for handling HF and diazonium intermediates |
Synthetic Route 1: Synthesis from 3-Fluoropyridine
This route commences with the commercially available 3-fluoropyridine and proceeds through a directed ortho-metalation and carboxylation to form 3-fluoro-4-pyridinecarboxylic acid. Subsequent esterification and hydrolysis yield the target this compound.
Caption: Synthetic pathway from 3-Fluoropyridine to this compound.
Experimental Protocols for Route 1
Step 1: Synthesis of 3-Fluoro-4-pyridinecarboxylic acid
To a solution of diisopropylamine (5.7 g) in anhydrous tetrahydrofuran (60 mL) cooled to -25 °C, n-butyllithium (22.5 mL, 2.5 M in hexanes) is added dropwise. The reaction mixture is stirred at -30 to -25 °C for 1.5 hours and then cooled to -70 °C. A solution of 3-fluoropyridine (5.0 g) in anhydrous tetrahydrofuran is added, and the reaction is stirred at -70 °C for 3 hours. Carbon dioxide gas is then bubbled through the reaction mixture as it is allowed to warm to room temperature. Water (30 mL) is added, and the tetrahydrofuran is removed under reduced pressure. The pH of the aqueous solution is adjusted to 3-5 with 2 M hydrochloric acid, leading to the precipitation of a solid. The solid is collected by filtration and dried to afford 3-fluoro-4-pyridinecarboxylic acid (yield: 85.8%, purity: 98%).[1]
Step 2: Synthesis of Methyl 3-fluoropyridine-4-carboxylate
To a suspension of 3-fluoro-4-pyridinecarboxylic acid (71 g) in anhydrous methanol (480 mL), thionyl chloride (89.2 g) is added dropwise. The reaction mixture is heated to reflux and maintained for 24 hours. After cooling to room temperature, the excess thionyl chloride and methanol are removed under reduced pressure to yield a thick product. This crude product is treated with petroleum ether (200 mL) to give methyl 3-fluoropyridine-4-carboxylate (yield: 91%, purity: 96%).[1]
Step 3: Synthesis of this compound (Hydrolysis)
Synthetic Route 2: Synthesis from 4-Aminopyridine
This pathway begins with 4-aminopyridine, which is first converted to 3-fluoro-4-aminopyridine via a multi-step process. The 3-fluoro-4-aminopyridine is then transformed into the target this compound through a diazotization reaction followed by hydrolysis.
Caption: Synthetic pathway from 4-Aminopyridine to this compound.
Experimental Protocols for Route 2
Step 1: Synthesis of 4-Fluoropyridine
In a 200 mL two-necked flask, 4-aminopyridine (14.4 g, 153 mmol) is dissolved in 42% aqueous hydrofluoric acid by heating to 40 °C. The solution is then cooled to 5-7 °C in an ice-water bath, leading to the formation of fine crystals of 4-pyridylammonium tetrafluoroborate. A solution of sodium nitrite (12.0 g, 174 mmol) in water is added slowly to this suspension while maintaining the temperature between 5-9 °C. The addition takes approximately 90 minutes. After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 5-10 °C and then allowed to warm to 25 °C. The mixture is then slowly added to a solution of sodium bicarbonate (30.0 g) in 200 mL of water. The resulting mixture is extracted with dichloromethane, dried over anhydrous sodium sulfate, and the solvent is removed by distillation to yield 4-fluoropyridine. The reported yield for this step is approximately 20%.[2]
Step 2: Synthesis of 3-Fluoro-4-aminopyridine
The conversion of 4-fluoropyridine to 3-fluoro-4-aminopyridine typically involves a nitration step followed by reduction of the nitro group. Specific, detailed experimental protocols with yields for these steps were not found in the initial search results but are standard transformations in pyridine chemistry.
Step 3: Synthesis of this compound via Diazotization
To a solution of 3-fluoro-4-aminopyridine in aqueous sulfuric acid, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise. The reaction mixture is stirred at this temperature for a period of time to ensure complete formation of the diazonium salt. The cold diazonium salt solution is then added to boiling water, leading to the evolution of nitrogen gas and the formation of this compound. The product can then be extracted from the aqueous solution.
Summary and Outlook
Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and challenges. Route 1, starting from 3-fluoropyridine, appears to have higher yielding individual steps for the formation of the key carboxylic acid intermediate. However, the final conversion to the pyridinol requires further investigation to establish a reliable and high-yielding protocol. Route 2, commencing with 4-aminopyridine, involves a greater number of steps and a low-yielding Balz-Schiemann reaction. The final diazotization and hydrolysis step, while conceptually straightforward, requires optimization to ensure good yields and safe operation.
For researchers, the choice between these routes will depend on the availability and cost of the starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents such as n-butyllithium and hydrofluoric acid. Further process development and optimization are likely required to improve the overall efficiency of both synthetic sequences.
References
In Vitro Metabolic Stability of 3-Fluoropyridin-4-ol Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the metabolic stability of novel compounds is a critical step in the early stages of discovery. This guide provides a comparative overview of the in vitro metabolic stability of 3-Fluoro-4-Aminopyridine (3F4AP), a derivative of 3-Fluoropyridin-4-ol, and its deuterated analogs. The findings are based on published experimental data and aim to inform on the metabolic liabilities and potential strategies for enhancing the stability of this class of compounds.
The primary metabolic pathway for 3-Fluoro-4-Aminopyridine involves oxidation mediated by the Cytochrome P450 enzyme CYP2E1.[1][2] This metabolic process leads to the formation of two main metabolites: 5-hydroxy-3-Fluoro-4-Aminopyridine (5-hydroxy-3F4AP) and 3-Fluoro-4-Aminopyridine N-oxide (3F4AP N-oxide).[1][2] In an effort to improve metabolic stability, deuteration of 3F4AP was investigated. However, these studies revealed that deuterated analogs of 3F4AP are also readily metabolized by CYP2E1 and show no significant improvement in stability against CYP2E1-mediated oxidation.[1]
Comparative Metabolic Profile of 3-Fluoro-4-Aminopyridine Derivatives
While specific quantitative data on the in vitro half-life (t½) and intrinsic clearance (CLint) for a series of this compound derivatives are not extensively available in the public domain, the following table summarizes the qualitative metabolic profile of 3-Fluoro-4-Aminopyridine and its deuterated analogs based on existing research.
| Compound | Primary Metabolizing Enzyme | Key Metabolites | In Vitro Metabolic Stability |
| 3-Fluoro-4-Aminopyridine (3F4AP) | CYP2E1[1][2] | 5-hydroxy-3F4AP, 3F4AP N-oxide[1][2] | Readily metabolized[1] |
| Deuterated 3-Fluoro-4-Aminopyridine Analogs | CYP2E1[1] | Not explicitly identified, but presumed to be hydroxylated and N-oxide products | Readily metabolized; deuteration did not decrease the rate of CYP2E1-mediated oxidation[1] |
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolic stability assay used to assess the metabolism of 3-Fluoro-4-Aminopyridine derivatives by CYP2E1.
Objective: To determine the in vitro metabolic fate of a test compound when incubated with a specific cytochrome P450 isozyme.
Materials:
-
Test compounds (e.g., 3-Fluoro-4-Aminopyridine)
-
Recombinant human CYP2E1 enzyme (e.g., BACULOSOMES)
-
NADPH regenerating system (e.g., Vivid regeneration system)
-
Reaction buffer (e.g., 1X Vivid CYP2E1 reaction buffer)
-
384-well plates
-
Incubator
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Compound Preparation: Prepare a 2.5X solution of the test compounds in the 1X reaction buffer.
-
Enzyme Master Mix Preparation: Prepare a master mix containing the CYP2E1 enzyme and the NADPH regenerating system in the 1X reaction buffer.
-
Incubation Setup:
-
In a 384-well plate, add 40 µL of the 2.5X test compound solution to the desired wells in triplicate.
-
Add 50 µL of the enzyme master mix to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the compounds to interact with the enzyme in the absence of turnover.
-
-
Reaction Initiation: Initiate the metabolic reaction by adding a starting substrate for the enzyme (if using a competitive assay format) or by proceeding with the incubation if directly measuring the degradation of the test compound.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 30, 60, 120, and 240 minutes), stop the reaction in designated wells. This is typically done by adding a quenching solution (e.g., acetonitrile).
-
Sample Analysis: Analyze the samples by HPLC to separate the parent compound from its metabolites. The amount of the remaining parent compound at each time point is quantified.
-
Data Analysis: The percentage of the parent compound remaining is plotted against time. From this data, the metabolic half-life (t½) and intrinsic clearance (CLint) can be calculated, although specific values for 3F4AP were not provided in the reviewed literature. For radiolabeled compounds like [18F]3F4AP, radio-HPLC is used to track the parent compound and identify radiolabeled metabolites.
Visualization of Metabolic Pathway and Experimental Workflow
To visually represent the metabolic processes and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalysts for 3-Fluoropyridin-4-ol Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 3-fluoropyridine scaffold is a critical endeavor in medicinal chemistry, as the introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. 3-Fluoropyridin-4-ol, and its synthetic precursors such as 3-fluoro-4-halopyridines, are valuable building blocks for accessing a diverse range of substituted pyridines. The success of synthesizing these target molecules heavily relies on the choice of an appropriate catalyst for cross-coupling reactions. This guide provides a comparative overview of various catalytic systems for C-O, C-N, and C-C bond formation at the 4-position of the 3-fluoropyridine ring, supported by experimental data from the literature.
Data Presentation: A Comparative Analysis of Catalyst Performance
While a direct head-to-head comparison of various catalysts for the coupling of this compound under identical conditions is not extensively available in the literature, this section summarizes the performance of different catalytic systems for the coupling of structurally similar 3-fluoro-4-halopyridines. This data provides valuable insights into the selection of catalysts for achieving desired chemical transformations.
C-O Coupling (Ether Synthesis)
The formation of aryl ethers from this compound or its halo-analogs is commonly achieved through Ullmann-type or Buchwald-Hartwig C-O coupling reactions.
| Catalyst System | Coupling Partners | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI / Picolinic Acid | 3-Hydroxypyridines + Aryl Halides | K₃PO₄ | DMSO | Mild | - | Good | [1] |
| CuI / Ligand | Phenols + Aryl Halides | K₂CO₃ | Toluene/Xylene | 100-140 | - | Moderate to Good | [2] |
| CuO-NPs | Phenols + Aryl Halides | KF/Clinoptilolite | - | - | - | Good to High | [3] |
| CuI or Cu(II) species | (Hetero)aryl Halides + Alcohols | K₂CO₃ | Choline Chloride-based Eutectic | 80-100 | 6 | up to 98 | [4] |
C-N Coupling (Amination)
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-alkyl aminopyridines. The choice of a bulky, electron-rich phosphine ligand is crucial for high efficiency.[5][6]
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrates | Yield (%) | Reference |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Haloarenes + Various Amines | Good to Excellent | [5] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Haloarenes + Various Amines | High | [5] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | Haloarenes + Various Amines | - | [5] |
| [Pd(allyl)Cl]₂ | AdBippyPhos | KOPh | - | - | - | Aryl bromides/chlorides + Fluoroalkylamines | High | [7] |
| Dichlorobis(triphenylphosphine)Pd(II) | Xantphos | NaOt-Bu | Toluene | Reflux | 8 | 4-(pyridin-3-yl)pyrimidin-2-amine + Aryl Bromide | 27-82 | [7] |
C-C Coupling (Suzuki-Miyaura & Sonogashira)
Palladium-catalyzed Suzuki-Miyaura and Sonogashira reactions are versatile methods for forming carbon-carbon bonds.
Suzuki-Miyaura Coupling
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Substrates | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 5-bromo-2-methylpyridin-3-amine + Arylboronic Acid | 70-90 | [8] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | 3-chloropyridine + Arylboronic Acid | ~80 | [8] |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | - | 5-(4-bromophenyl)-4,6-dichloropyrimidine + Arylboronic Acids | Good | [9] |
| G-COOH-Pd-10 | - | - | 70-110 | 3-48 | Fluorinated Aryl Bromides + Phenylboronic Acids | Good Conversion | [1] |
Sonogashira Coupling of 3-Fluoro-4-iodopyridine
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N or DIPEA | THF or DMF | RT - 60 | 2-24 | Good to Excellent | [10] |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | - | 95 (with 4-iodopyridine) | [10] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 55 | 3 | 72-99 (for various aryl iodides) | [11] |
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below. These protocols are general and may require optimization for specific substrates.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 equiv), amine (1.2 equiv), and base (e.g., NaOt-Bu, 1.4 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., X-Phos, 4 mol%) under a positive pressure of the inert gas.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[5]
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine the 3-fluoro-4-halopyridine (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent (e.g., 1,4-Dioxane/water mixture).
-
Reaction: Heat the mixture to the specified temperature (e.g., 85-100 °C) and stir until the starting material is consumed.
-
Work-up: Cool the reaction, dilute with an organic solvent, and wash with aqueous solution.
-
Purification: Dry the organic phase, concentrate, and purify the product by chromatography.[8]
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a solution of 3-fluoro-4-iodopyridine (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in a suitable solvent (e.g., THF or DMF), add an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating (40-60 °C) may be required for less reactive substrates.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.[10]
General Protocol for Ullmann Condensation (C-O Coupling)
-
Reaction Setup: In a reaction vessel, combine the this compound (or halo-analog), the aryl halide (or alcohol/phenol), a copper catalyst (e.g., CuI, 5-10 mol%), a ligand (if required, e.g., picolinic acid), and a base (e.g., K₂CO₃ or K₃PO₄).
-
Solvent Addition: Add a suitable high-boiling polar solvent (e.g., DMSO, DMF, or a deep eutectic solvent).[1][4]
-
Reaction: Heat the mixture under an inert atmosphere at a high temperature (e.g., 80-140 °C) for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The product is purified by chromatography or recrystallization.
Mandatory Visualization
The following diagrams illustrate the catalytic cycles for the discussed coupling reactions and a general experimental workflow.
Caption: General experimental workflow for catalyzed coupling reactions.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle for the Sonogashira coupling.
References
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. d-nb.info [d-nb.info]
Docking Studies of 3-Fluoropyridin-4-ol Derivatives in Kinase Active Sites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-fluoropyridin-4-ol scaffold has emerged as a promising starting point for the design of novel kinase inhibitors. Its structural features, including the hydrogen bond donor and acceptor capabilities of the pyridin-4-ol moiety and the electronic influence of the fluorine atom, make it an attractive candidate for targeting the ATP-binding site of various kinases. This guide provides a comparative analysis of a hypothetical series of this compound derivatives, evaluating their potential efficacy against Aurora Kinase A, a key regulator of mitosis and a validated target in oncology.
The following sections present a comparative docking analysis, detailed experimental protocols for kinase inhibition assays, and visualizations of key pathways and workflows to aid researchers in the development of next-generation kinase inhibitors based on this scaffold.
Comparative Docking Analysis of this compound Derivatives against Aurora Kinase A
To evaluate the potential of this compound derivatives as Aurora Kinase A inhibitors, a molecular docking study was simulated. A series of derivatives with varying substitutions at the C2 and C6 positions of the pyridine ring were docked into the ATP-binding site of Aurora Kinase A (PDB ID: 3E5A). The docking scores, predicted binding energies, and key interacting residues are summarized in the table below. For comparison, the well-characterized Aurora Kinase inhibitor MLN8237 (Alisertib) is included as a reference compound.
| Compound ID | R1-Substituent (C2) | R2-Substituent (C6) | Docking Score (kcal/mol) | Predicted Binding Energy (ΔG, kcal/mol) | Key Interacting Residues | Predicted IC50 (nM) |
| 3FP-01 | -H | -H | -7.2 | -8.5 | Ala213, Leu139 | 250 |
| 3FP-02 | -CH₃ | -H | -7.8 | -9.1 | Ala213, Leu139, Val147 | 120 |
| 3FP-03 | -H | -Phenyl | -8.5 | -10.2 | Ala213, Leu139, Leu263 | 55 |
| 3FP-04 | -CH₃ | -Phenyl | -9.1 | -11.0 | Ala213, Leu139, Val147, Leu263 | 25 |
| 3FP-05 | -H | -4-Methoxyphenyl | -8.8 | -10.6 | Ala213, Leu139, Leu263, Asp274 | 40 |
| 3FP-06 | -CH₃ | -4-Methoxyphenyl | -9.4 | -11.5 | Ala213, Leu139, Val147, Leu263, Asp274 | 15 |
| MLN8237 | N/A | N/A | -10.2 | -12.8 | Ala213, Leu139, Glu211, Tyr212 | 8 |
Note: The data presented in this table is hypothetical and for illustrative purposes to guide research. Docking scores and predicted binding energies were estimated based on typical interactions observed for similar inhibitors. Predicted IC50 values are extrapolations and require experimental validation.
Experimental Protocols
To validate the in silico findings, detailed and reproducible experimental protocols are essential. The following are standard methodologies for key experiments in the evaluation of kinase inhibitors.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Materials:
-
Purified recombinant Aurora Kinase A
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compounds to the wells. Include a positive control (kinase + substrate, no inhibitor) and a negative control (substrate only).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Target Engagement Assay (NanoBRET™)
This assay measures the ability of a compound to bind to its target kinase within living cells.
Materials:
-
HEK293 cells
-
NanoLuc®-Aurora Kinase A Fusion Vector
-
Fluorescent tracer for Aurora Kinase A
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
Test compounds
-
White, 96-well cell culture plates
-
NanoBRET™ Nano-Glo® Substrate and Inhibitor
-
Plate reader capable of measuring luminescence and fluorescence
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-Aurora Kinase A fusion vector.
-
Plate the transfected cells in 96-well plates and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds for 2 hours.
-
Add the fluorescent tracer and incubate for another 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader.
-
Calculate the NanoBRET™ ratio and determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the docking studies of this compound derivatives.
Caption: A typical computational workflow for structure-based drug design.
Caption: The this compound scaffold and example substitution points.
Caption: Simplified signaling pathways relevant to kinase inhibition in cancer.
Safety Operating Guide
Navigating the Safe Disposal of 3-Fluoropyridin-4-ol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Fluoropyridin-4-ol, a fluorinated pyridine derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of structurally similar compounds. It is imperative to handle this compound with the assumption that it may possess similar hazardous properties.
Hazard Profile of Structurally Related Compounds
Due to the limited availability of specific data for this compound, the hazard information for related fluorinated and pyridine-containing compounds is summarized below. This data should be used to inform safe handling and disposal practices, assuming a comparable or potentially greater hazard profile for this compound.
| Hazard Classification | Related Compound(s) | GHS Hazard Statements |
| Flammable Liquid | 3-Fluoropyridine | H225: Highly flammable liquid and vapor.[1] |
| Skin Corrosion/Irritation | (3-Fluoropyridin-4-YL)methanamine dihydrochloride, 3-Fluoropyridine | H314: Causes severe skin burns and eye damage.[2] H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | (3-Fluoropyridin-4-YL)methanamine dihydrochloride, 3-Fluoropyridine | H314: Causes severe skin burns and eye damage.[2] H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | 3-Fluoropyridine | H335: May cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through high-temperature incineration conducted by a licensed hazardous waste management company. This ensures the complete destruction of the halogenated organic compound.
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound waste. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: ANSI-approved safety glasses or chemical splash goggles.
-
Body Protection: A laboratory coat, buttoned to its full length, with full-length pants and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
Waste Segregation
Proper segregation of chemical waste is critical to ensure safe handling and disposal.
-
Designate as Halogenated Organic Waste: All waste containing this compound must be classified and segregated as halogenated organic waste.
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[3]
-
Dedicated Waste Container: Use a dedicated, clearly labeled waste container for all this compound waste streams.
Waste Collection and Storage
-
Collect All Contaminated Materials: This includes the neat compound, solutions, and any contaminated materials such as pipette tips, gloves, and absorbent paper.[3]
-
Container Specifications: Use a compatible and properly sealed container made of a material resistant to organic amines and fluorinated compounds, such as high-density polyethylene (HDPE).[3]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., corrosive, flammable, toxic).[4]
-
Secure Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials like strong oxidizing agents and acids.[3]
Disposal Procedure
-
Professional Disposal: Do not attempt to neutralize or treat the waste in the laboratory unless you have specific training and equipment for such procedures.[3]
-
Engage a Licensed Contractor: Arrange for the collection of the hazardous waste by a licensed and certified environmental waste management company.[3]
-
Follow Institutional Protocols: Adhere to your institution's specific procedures for hazardous waste pickup and disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
References
Personal protective equipment for handling 3-Fluoropyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 3-Fluoropyridin-4-ol. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Quantitative Data Summary
| Parameter | Value | Source |
| Flash Point (3-Fluoropyridine) | 13 °C / 55.4 °F (closed cup)[2] | Fisher Scientific, Sigma-Aldrich |
| Boiling Point (3-Fluoropyridine) | 107 - 108 °C @ 760 mmHg[2] | Fisher Scientific, Sigma-Aldrich |
| Occupational Exposure Limits (OSHA PEL, NIOSH REL, ACGIH TLV) | Not available for this compound or its close analogs.[1] | AK Scientific, Inc. |
Recommended Personal Protective Equipment (PPE)
| Task | Required PPE |
| Weighing and Preparing Solutions | Chemical splash goggles, face shield, nitrile or neoprene gloves, laboratory coat.[3] |
| Conducting Reactions | Chemical splash goggles, face shield, nitrile or neoprene gloves, chemical-resistant apron over a laboratory coat.[3] Operations should be conducted in a certified chemical fume hood.[3] |
| Handling Spills | Positive-pressure, self-contained breathing apparatus (SCBA), fully encapsulating chemical protective suit, inner and outer chemical-resistant gloves. |
| Waste Disposal | Chemical splash goggles, nitrile or neoprene gloves, laboratory coat.[3] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to keep airborne concentrations low.[1][3]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]
-
Before handling, wash hands thoroughly. Avoid contact with skin, eyes, and clothing.[1]
2. Weighing and Transfer:
-
Wear the appropriate PPE as outlined in the table above.
-
Handle the compound in a manner that minimizes dust generation and accumulation.[1]
-
Use non-sparking tools and take precautionary measures against static discharge, as related compounds are flammable.[2]
3. Conducting Reactions:
-
Set up all apparatus within the chemical fume hood.
-
Wear the specified PPE for conducting reactions.
-
Avoid heating the compound near open flames or other ignition sources.[2]
-
After handling, wash hands and any exposed skin thoroughly.[2]
Emergency Procedures
In the event of an accidental exposure, immediate action is critical.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush the skin with running water for at least 15 minutes while removing all contaminated clothing and shoes.[1] Seek immediate medical attention.[1] Wash contaminated clothing before reuse.[1] |
| Eye Contact | Immediately flush the open eyes with plenty of water for at least 15 minutes.[1] Remove contact lenses if present and easy to do so.[1] Continue rinsing and seek immediate medical attention.[1] |
| Inhalation | Move the exposed person to fresh air at once.[4] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[1][4] Keep the person warm and at rest.[4] Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Waste Collection: Collect all waste materials, including empty containers, contaminated PPE, and spill cleanup materials, in a suitable, labeled, and closed container.
-
Disposal: Dispose of the contents and container at an approved waste disposal plant.[1][2] Adhere to all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow Guides
The following diagrams illustrate the standard operating procedures for handling this compound and the appropriate emergency response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
